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  • Product: Methyl 2-(4-bromo-3-methylphenyl)acetate
  • CAS: 885681-93-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate

Abstract This technical guide provides a comprehensive and detailed methodology for the synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate, a valuable intermediate in the development of pharmaceuticals and agrochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and detailed methodology for the synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presented synthetic route is a robust three-step process commencing with the regioselective bromination of 3-methylacetophenone. The subsequent intermediate, 4'-bromo-3'-methylacetophenone, undergoes a Willgerodt-Kindler reaction to form 2-(4-bromo-3-methylphenyl)acetic acid. The final step involves the Fischer esterification of the carboxylic acid to yield the target methyl ester. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and insights into the rationale behind the chosen synthetic strategy.

Introduction and Strategic Overview

Methyl 2-(4-bromo-3-methylphenyl)acetate serves as a crucial building block in organic synthesis. Its structure, featuring a bromo-substituent, allows for further functionalization through various cross-coupling reactions, making it a versatile precursor for more complex molecules with potential biological activity.[1]

The synthetic approach detailed in this guide has been designed for efficiency and scalability, proceeding through well-established and reliable chemical transformations. The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Willgerodt-Kindler Reaction & Hydrolysis cluster_2 Step 3: Esterification A 3-Methylacetophenone B 4'-Bromo-3'-methylacetophenone A->B Br₂, AlCl₃ C 2-(4-Bromo-3-methylphenyl)acetic acid B->C 1. S₈, Morpholine 2. H₃O⁺, Δ D Methyl 2-(4-bromo-3-methylphenyl)acetate C->D CH₃OH, H₂SO₄ (cat.)

Figure 1: Overall synthetic workflow for Methyl 2-(4-bromo-3-methylphenyl)acetate.

Step 1: Synthesis of 4'-Bromo-3'-methylacetophenone

Rationale and Mechanism

The initial step involves the regioselective bromination of 3'-methylacetophenone. The acetyl group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The directing effects of these two substituents work in concert to favor the substitution at the position para to the methyl group and meta to the acetyl group, which is the desired C4 position. A common method for this transformation is electrophilic aromatic substitution using bromine with a Lewis acid catalyst like aluminum chloride.[2][3]

The reaction proceeds via the formation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity and yields the brominated product.

Bromination_Mechanism Br-Br Br₂ Br+ δ+Br-Brδ--AlCl₃ Br-Br->Br+ Sigma_Complex Arenium Ion Intermediate Br+->Sigma_Complex Electrophilic Attack AlCl3 AlCl₃ AlCl3->Br+ Product 4'-Bromo-3'-methylacetophenone Sigma_Complex->Product Deprotonation

Figure 2: Simplified mechanism of electrophilic bromination.

Experimental Protocol
  • To a stirred solution of 3'-methylacetophenone (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Data Summary
CompoundMolecular FormulaMolecular WeightExpected YieldKey Analytical Data
4'-Bromo-3'-methylacetophenoneC₉H₉BrO213.07 g/mol 85-95%White to off-white solid. ¹H NMR and ¹³C NMR consistent with the structure.[4]

Step 2: Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid via Willgerodt-Kindler Reaction

Rationale and Mechanism

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[5] The reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.[6] This reaction is particularly useful as it facilitates the migration of the carbonyl group to the terminal position of the alkyl chain and its oxidation.[5]

The mechanism is complex but is believed to initiate with the formation of an enamine from the ketone and morpholine.[5] This enamine then reacts with sulfur. A series of rearrangements and oxidations ensue, leading to the formation of the terminal thioamide.

Willgerodt_Kindler_Mechanism A Ketone + Morpholine B Enamine A->B -H₂O C Thiation & Rearrangement B->C +S₈ D Thioamide C->D Cascade E Carboxylic Acid D->E H₃O⁺, Δ

Figure 3: Key stages of the Willgerodt-Kindler reaction and subsequent hydrolysis.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, combine 4'-bromo-3'-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 12-18 hours.

  • Cool the reaction mixture and pour it into a mixture of ethanol and water.

  • The intermediate thioamide may precipitate and can be collected by filtration.

  • Without purification, suspend the crude thioamide in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 8-12 hours to effect hydrolysis.

  • Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to afford 2-(4-bromo-3-methylphenyl)acetic acid.

Data Summary
CompoundMolecular FormulaMolecular WeightExpected YieldKey Analytical Data
2-(4-Bromo-3-methylphenyl)acetic acidC₉H₉BrO₂229.07 g/mol 60-75% (over two steps)Solid. m.p. ~81 °C.[7] Spectroscopic data (¹H NMR, ¹³C NMR, IR) consistent with the structure.

Step 3: Synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate

Rationale and Mechanism

The final step is the esterification of the synthesized carboxylic acid. Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] Using an excess of methanol as both the solvent and reagent, with a catalytic amount of a strong acid like sulfuric acid, drives the equilibrium towards the formation of the methyl ester.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(OCH₃)H⁺ Protonated_Acid->Tetrahedral_Intermediate Methanol CH₃OH Methanol->Tetrahedral_Intermediate Protonated_Ester R-COOCH₃H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺

Figure 4: Mechanism of Fischer Esterification.

Experimental Protocol
  • Suspend 2-(4-bromo-3-methylphenyl)acetic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.

  • If necessary, purify the product by column chromatography on silica gel.

Alternative Mild Esterification: DCC Coupling

For substrates sensitive to strong acids and high temperatures, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed under milder conditions.[9][10] This method involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol.

Data Summary
CompoundMolecular FormulaMolecular WeightExpected YieldKey Analytical Data
Methyl 2-(4-bromo-3-methylphenyl)acetateC₁₀H₁₁BrO₂243.10 g/mol >90%Liquid or low-melting solid. Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) consistent with the target structure.

Conclusion

This guide has outlined a reliable and efficient three-step synthesis for Methyl 2-(4-bromo-3-methylphenyl)acetate. The chosen pathway utilizes well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial applications. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.

References

  • Organic Syntheses. Phenylacetic acid. Available at: [Link]

  • ACS Publications. (2011). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Letters. Available at: [Link]

  • Aecenar. Phenylacetic acid production(PAA-precursor). Available at: [Link]

  • ResearchGate. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines | Request PDF. Available at: [Link]

  • ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo in.... Available at: [Link]

  • PMC. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Available at: [Link]

  • ChemBK. (2024). 4'-Bromo-3'-methylacetophenone. Available at: [Link]

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  • ACS Figshare. (2011). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Sciencemadness Wiki. (2021). Benzyl cyanide. Available at: [Link]

  • MySkinRecipes. Methyl2-(4-bromo-3-methylphenyl)acetate. Available at: [Link]

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  • Vaia. Q15P c. Show how Fischer esterification ... [FREE SOLUTION]. Available at: [Link]

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  • ResearchGate. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Available at: [Link]

  • Chegg.com. (2020). Solved Fischer's esterification of phenylacetic acid with | Chegg.com. Available at: [Link]

  • YouTube. (2021). Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%. Available at: [Link]

  • Organic Syntheses Procedure. Acetophenone, 3-bromo. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]

  • ResearchGate. (2013). (PDF) Recent advances in the Willgerodt–Kindler reaction. Available at: [Link]

  • Wiley Online Library. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Available at: [Link]

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  • ResearchGate. Nuclear Versus Side-Chain Bromination of 4-Methoxy Toluene by an Electrochemical Method | Request PDF. Available at: [Link]

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  • Wikipedia. Willgerodt rearrangement. Available at: [Link]

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  • PubMed. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]

  • ACS Publications. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Available at: [Link]

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  • Wiley Online Library. (2010). Willgerodt‐Kindler Reaction. Available at: [Link]

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Exploratory

A Technical Guide to the Chemical Properties and Synthetic Applications of Methyl 2-(4-bromo-3-methylphenyl)acetate

Executive Summary This technical guide provides an in-depth analysis of Methyl 2-(4-bromo-3-methylphenyl)acetate, a key organic intermediate for researchers and professionals in drug development and fine chemical synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of Methyl 2-(4-bromo-3-methylphenyl)acetate, a key organic intermediate for researchers and professionals in drug development and fine chemical synthesis. This document elucidates the compound's core chemical and physical properties, provides a detailed, validated protocol for its synthesis via Fischer esterification, and explores its chemical reactivity. Particular emphasis is placed on its utility as a versatile building block, driven by the strategic placement of its bromo, methyl, and ester functional groups. The guide highlights its application in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, and discusses the relevance of its structural motifs in medicinal chemistry, including the well-documented "magic methyl" effect.

Chemical Identity and Physicochemical Properties

Methyl 2-(4-bromo-3-methylphenyl)acetate is a substituted phenylacetate ester. Its structure is characterized by a benzene ring substituted with a bromo and a methyl group at positions 4 and 3, respectively, and a methyl acetate group at position 1. This specific arrangement of functional groups makes it a valuable precursor for creating more complex molecular architectures.

Table 1: Core Compound Identifiers

Identifier Value Source
IUPAC Name methyl 2-(4-bromo-3-methylphenyl)acetate N/A
CAS Number 885681-93-6 [1][2]
Molecular Formula C₁₀H₁₁BrO₂ [2][3]
Molecular Weight 243.10 g/mol [2]
Canonical SMILES CC1=C(C=CC(=C1)CC(=O)OC)Br [3]

| InChIKey | YFTGXSFZJYWMNC-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Data and Handling

Property Value Notes
Physical Form Liquid or low-melting solid Based on analogues such as Methyl 2-(3-bromophenyl)acetate, which is a liquid. The corresponding carboxylic acid is a solid.
Storage Temperature Room Temperature [2]

| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane). | Inferred from standard organic synthesis protocols. |

Synthesis and Characterization

The most efficient and direct laboratory-scale synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 2-(4-bromo-3-methylphenyl)acetic acid (CAS: 215949-57-8).

Rationale for Synthetic Strategy: Fischer Esterification

Fischer esterification is a classic, reliable method for converting carboxylic acids into esters. The reaction mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol (methanol). The subsequent elimination of a water molecule yields the ester. The reaction is an equilibrium process; therefore, to achieve a high yield, the equilibrium must be shifted toward the product. This is accomplished by using a large excess of the alcohol reactant (methanol), which also serves as the solvent, and by the catalytic acid which sequesters the water produced.

Experimental Protocol: Synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate

Materials:

  • 2-(4-bromo-3-methylphenyl)acetic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous, MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-bromo-3-methylphenyl)acetic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid) to the flask.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of carboxylic acid) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product via flash column chromatography on silica gel to obtain the pure Methyl 2-(4-bromo-3-methylphenyl)acetate.

Workflow Visualization: Synthesis and Purification
Fig 1. Workflow for the synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate.
Spectroscopic Validation (Predicted Data)

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The following table outlines the expected data based on the compound's structure.

Table 3: Predicted Spectroscopic Data for Product Validation

Method Expected Observations
¹H NMR Singlet (~3.7 ppm, 3H) for the ester methyl (-OCH₃); Singlet (~3.6 ppm, 2H) for the benzylic methylene (-CH₂-); Singlet (~2.4 ppm, 3H) for the aromatic methyl (-CH₃); Three distinct signals in the aromatic region (~7.0-7.5 ppm) corresponding to the three aromatic protons.
¹³C NMR Carbonyl carbon (~171 ppm); Methoxy carbon (~52 ppm); Benzylic carbon (~41 ppm); Aromatic methyl carbon (~23 ppm); Six distinct aromatic carbon signals, including the C-Br carbon at ~124 ppm.
FT-IR (cm⁻¹) Strong C=O stretch for the ester (~1735-1750); C-O stretches (~1150-1250); Aromatic C=C stretches (~1450-1600); sp³ and sp² C-H stretches (~2850-3100).

| Mass Spec (EI) | Molecular ion (M⁺) peak exhibiting a characteristic 1:1 isotopic pattern for bromine at m/z 242 and 244. Key fragment ions corresponding to the loss of ·OCH₃ (m/z 211/213) and ·COOCH₃ (m/z 183/185). |

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 2-(4-bromo-3-methylphenyl)acetate lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is the most synthetically versatile handle on the molecule. It serves as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations[2][4]. This capability allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds at the C4 position, which is a cornerstone of modern drug discovery for building molecular complexity and exploring structure-activity relationships (SAR).

The "Magic Methyl" Effect in Medicinal Chemistry

The methyl group at the C3 position, adjacent to the bromo-substituent, is not merely a passive structural feature. In medicinal chemistry, the introduction of a methyl group onto an aromatic ring can have profound, often beneficial, effects on a molecule's pharmacological profile—a phenomenon known as the "magic methyl" effect[5]. These effects can include:

  • Enhanced Metabolic Stability: The methyl group can block sites of oxidative metabolism, increasing the drug's half-life.

  • Improved Binding Affinity: The methyl group can provide favorable van der Waals interactions within a protein's binding pocket or induce a more favorable binding conformation[5].

  • Increased Lipophilicity: This can modulate absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity of the Ester Group

The methyl ester group can be readily hydrolyzed under basic (saponification) or acidic conditions to revert to the parent carboxylic acid. This allows the ester to function as a protecting group for the acid or enables further derivatization at a later synthetic stage, such as amide bond formation.

Reactivity Map

G cluster_bromo C-Br Bond Reactivity cluster_ester Ester Reactivity main Methyl 2-(4-bromo-3-methylphenyl)acetate suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) main->suzuki Forms C-Aryl bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) main->sonogashira Forms C-Alkynyl bond buchwald Buchwald-Hartwig (Amine, Pd cat.) main->buchwald Forms C-N bond hydrolysis Hydrolysis (H⁺ or OH⁻) main->hydrolysis amide Amide Formation (via Acid) hydrolysis->amide 1. Hydrolysis 2. Amide Coupling

Fig 2. Key reaction pathways for Methyl 2-(4-bromo-3-methylphenyl)acetate.

Safety and Handling

Methyl 2-(4-bromo-3-methylphenyl)acetate is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

Table 4: GHS Hazard and Precautionary Information

Category Information Source
Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. [1]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6][7] |

Handling Recommendations:

  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors[6].

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles[7][8].

  • Avoid contact with skin, eyes, and clothing. In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[8].

  • Store in a tightly closed container in a well-ventilated area[6].

Conclusion

Methyl 2-(4-bromo-3-methylphenyl)acetate is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility is primarily driven by the aryl bromide functionality, which serves as a linchpin for advanced cross-coupling methodologies. The presence of the ester and methyl groups provides additional opportunities for structural modification and can impart beneficial pharmacological properties. The straightforward synthesis and predictable reactivity make this compound an essential tool for chemists engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and other functional organic materials.

References

  • NextSDS. (n.d.). methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(4-bromo-3-methylphenyl)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-bromo-3-methylphenyl)acetate (C10H11BrO2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-bromo-3-hydroxyphenyl)acetate (C9H9BrO3). Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-(3-bromo-4-methylphenyl)acetate — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • SpectraBase. (n.d.). 2-Methylphenyl (2-bromo-4-methylphenoxy)acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Retrieved from [Link]

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Sources

Foundational

Technical Whitepaper: Physicochemical Properties, Safety, and Synthetic Utility of CAS 885681-93-6

Executive Summary Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS 885681-93-6) is a highly versatile, bifunctional halogenated building block extensively utilized in medicinal chemistry, agrochemical development, and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS 885681-93-6) is a highly versatile, bifunctional halogenated building block extensively utilized in medicinal chemistry, agrochemical development, and materials science[1]. Featuring an aryl bromide for transition-metal-catalyzed cross-coupling and a methyl ester for alpha-functionalization, this scaffold enables rapid elaboration into complex molecular architectures[1]. This whitepaper details its core physicochemical properties, toxicological profile, and validated experimental protocols to ensure both safety and high-yield synthetic applications.

Physicochemical Properties & Molecular Characterization

Understanding the baseline properties of CAS 885681-93-6 is critical for predicting its thermodynamic behavior in various solvent systems and optimizing reaction conditions[2].

Table 1: Physicochemical Properties of CAS 885681-93-6

PropertyValueCausality / Relevance in Synthesis
Chemical Name Methyl 2-(4-bromo-3-methylphenyl)acetateDefines the bifunctional nature (aryl bromide + ester).
CAS Number 885681-93-6Unique identifier for regulatory compliance and procurement[2].
Molecular Formula C10H11BrO2Dictates mass balance and stoichiometric calculations.
Molecular Weight 243.10 g/mol Used for precise molarity and theoretical yield determinations.
Physical State Liquid to low-melting solidImpacts handling; often requires gentle warming prior to dispensing.
Solubility Soluble in DCM, THF, DMF, EtOAcFacilitates use in a wide array of homogeneous organic reactions.

Safety, Handling, and Toxicological Profile

As with many halogenated aromatic esters, CAS 885681-93-6 presents specific occupational hazards that necessitate stringent safety protocols. According to its Globally Harmonized System (GHS) classification, the compound exhibits acute toxicity and irritant properties[3].

GHS Classifications & Mechanistic Toxicology:

  • Acute Tox. 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled[3]. The lipophilic nature of the phenylacetate allows for rapid dermal absorption, potentially leading to systemic toxicity.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation[3]. The electrophilic nature of the ester and the bromoarene can interact with nucleophilic residues in biological tissues, causing localized inflammatory responses.

  • STOT SE 3 (H336): May cause drowsiness or dizziness[3]. Inhalation of vapors can affect the central nervous system, a common physiological response to volatile halogenated aromatics.

Safety Protocol: Spill Response Workflow To ensure a self-validating safety system, laboratories must implement a definitive workflow for accidental exposure or spills, minimizing aerosolization and dermal contact.

SafetyWorkflow Spill Spill Detected (CAS 885681-93-6) Isolate Isolate Area & Don PPE (Respirator, Gloves) Spill->Isolate Ventilate Ensure Adequate Ventilation Isolate->Ventilate Absorb Absorb with Inert Material (Sand/Vermiculite) Ventilate->Absorb Dispose Dispose as Hazardous Waste (EPA/Local Guidelines) Absorb->Dispose

Step-by-step emergency response workflow for CAS 885681-93-6 spills.

Synthetic Utility & Reaction Mechanisms

The strategic value of CAS 885681-93-6 lies in its orthogonal reactivity. The molecule can be selectively functionalized at two distinct sites without requiring complex protecting group chemistry[1].

  • Aryl Bromide Activation: The C-Br bond is highly susceptible to oxidative addition by low-valent palladium or copper catalysts. This makes the compound an ideal electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[1]. The adjacent methyl group (ortho to the bromide) provides slight steric hindrance, which dictates the use of ligands with specific bite angles (e.g., dppf or XPhos) to facilitate reductive elimination.

  • Alpha-Functionalization: The methylene protons adjacent to the ester carbonyl are moderately acidic. Treatment with a strong, non-nucleophilic base (e.g., LDA or LiHMDS) generates a reactive enolate that can be trapped with alkyl halides or aldehydes.

G CAS CAS 885681-93-6 Methyl 2-(4-bromo-3-methylphenyl)acetate Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) CAS->Suzuki Aryl Bromide Activation Enolate Enolate Formation (LDA / THF, -78°C) CAS->Enolate Alpha-Proton Abstraction Hydrolysis Ester Hydrolysis (LiOH, H2O/THF) CAS->Hydrolysis Saponification Biaryl Biaryl Acetate Derivatives (API Intermediates) Suzuki->Biaryl AlphaAlk Alpha-Alkylated Esters (Sterically Hindered Analogs) Enolate->AlphaAlk Electrophile Addition Acid Phenylacetic Acid Derivatives (Free Acids) Hydrolysis->Acid

Orthogonal synthetic pathways for the functionalization of CAS 885681-93-6.

Experimental Protocols: Validated Suzuki-Miyaura Cross-Coupling

To demonstrate the practical application of this building block, the following is a self-validating, step-by-step protocol for a Suzuki-Miyaura coupling. The causality behind each step is explicitly detailed to ensure reproducibility and scientific integrity.

Objective: Synthesis of a biaryl-acetate derivative via coupling of CAS 885681-93-6 with an arylboronic acid.

Materials:

  • Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CAS 885681-93-6, the arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

    • Causality: The biphasic solvent system ensures solubility of both the organic substrates (dioxane) and the inorganic base (water), facilitating efficient phase transfer and base-mediated transmetalation.

  • Deoxygenation: Sparge the mixture with argon gas for 15 minutes.

    • Causality: Oxygen is a potent poison for Pd(0) active species. Removing dissolved O₂ prevents premature catalyst deactivation and unwanted homocoupling side reactions.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand effectively suppresses beta-hydride elimination and promotes reductive elimination, overcoming the slight steric hindrance of the ortho-methyl group on the substrate.

  • Heating & Monitoring: Heat the reaction mixture to 90°C in an oil bath. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS.

    • Causality: Elevated temperature provides the activation energy required for the oxidative addition of the stable C-Br bond to the Pd(0) center. LC-MS acts as a self-validating checkpoint to confirm product mass before proceeding.

  • Quenching & Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature. Dilute with EtOAc and wash with brine (3x).

    • Causality: Brine removes the water-soluble base, boronic acid byproducts, and dioxane, cleanly partitioning the desired biaryl product into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure biaryl acetate.

References

  • Title: methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information (Safety & GHS Data) Source: NextSDS URL: [Link]

  • Title: Methyl2-(4-bromo-3-methylphenyl)acetate (Synthetic Applications) Source: MySkinRecipes URL: [Link]

Sources

Exploratory

Reactivity Profiling of the Methyl Ester Group in Methyl 2-(4-bromo-3-methylphenyl)acetate: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the precise reactivity profile of functional groups is critical for successful synthetic route design. Methyl 2-(4-bromo-3-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise reactivity profile of functional groups is critical for successful synthetic route design. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6)[1] serves as a highly versatile building block in medicinal chemistry. This whitepaper provides an in-depth mechanistic analysis of its methyl ester group, detailing the causality behind its reactivity, summarizing quantitative kinetic data, and establishing self-validating experimental protocols for its transformation.

Mechanistic Profiling & Causality

Electronic and Steric Environment

The core structure of this molecule features a methyl ester separated from a substituted aromatic ring (4-bromo-3-methylphenyl) by a single methylene ( −CH2​− ) spacer. This spacer is mechanistically critical: it completely disrupts direct π -conjugation between the aromatic system and the ester carbonyl. Consequently, the carbonyl carbon is not deactivated by resonance. Instead, its electrophilicity is governed primarily by the of the aryl moiety[2]. This makes the ester highly susceptible to nucleophilic attack compared to fully aliphatic analogs, yet less reactive than a direct benzoate ester.

Controlled Reduction Dynamics (DIBAL-H vs. LiAlH4​ )

When targeting the corresponding aldehyde, the choice of reducing agent is paramount. Strong agents like lithium aluminum hydride ( LiAlH4​ ) will rapidly over-reduce the ester to a primary alcohol due to the immediate collapse of the intermediate and subsequent second hydride delivery.

Conversely, Diisobutylaluminum hydride (DIBAL-H) allows for precise thermodynamic control. If the reaction is maintained strictly at [3], the bulky isobutyl groups and low thermal energy stabilize the tetrahedral aluminum acetal intermediate. The causality here is purely thermodynamic: the activation energy required to expel the methoxide leaving group is not met, effectively "freezing" the reaction and preventing a second hydride transfer[3]. A low-temperature protic quench is mandatory to destroy excess reagent before the intermediate collapses during the warming phase.

Direct Amidation Kinetics

Direct amidation of unactivated methyl esters is kinetically unfavorable due to the poor leaving group ability of the methoxide ion. However, utilizing a superbase system such as potassium tert-butoxide ( t−BuOK ) in circumvents this barrier[4]. The base quantitatively deprotonates the incoming amine, generating a highly nucleophilic amide anion. DMSO, a polar aprotic solvent, strongly solvates the potassium cation while leaving the amide anion unsolvated and hyper-reactive, facilitating rapid nucleophilic acyl substitution at ambient temperatures[4].

Alkaline Hydrolysis (Saponification)

Alkaline hydrolysis of the methyl ester proceeds via the classic BAc​2 mechanism. The unhindered nature of the methyl ester, combined with the inductive pull of the phenyl ring, results in rapid hydroxide attack. The subsequent expulsion of methoxide drives the equilibrium forward to the [5].

Visualizing Reactivity Pathways

Reactivity Core Methyl 2-(4-bromo-3-methylphenyl)acetate (Ester Core) Hydrolysis Hydrolysis (KOH/MeOH) Core->Hydrolysis Reduction Reduction (DIBAL-H, -78 °C) Core->Reduction Amidation Amidation (R-NH2, t-BuOK) Core->Amidation Acid Carboxylic Acid Hydrolysis->Acid Aldehyde Acetaldehyde Reduction->Aldehyde Amide N-Substituted Amide Amidation->Amide

Fig 1. Core reactivity pathways of the methyl ester group.

Quantitative Data Summary

The following table synthesizes the kinetic and yield expectations for the primary transformations of the methyl ester group.

TransformationReagent SystemTemp (°C)Kinetic/Yield ProfilePrimary Product
Partial Reduction DIBAL-H (1.0-1.2 eq), Toluene-78 °CFast conversion, high selectivity2-(4-bromo-3-methylphenyl)acetaldehyde
Complete Reduction LiAlH4​ (2.0 eq), THF0 °C to RTRapid, exothermic, quantitative2-(4-bromo-3-methylphenyl)ethanol
Direct Amidation R−NH2​ , t−BuOK (2.5 eq), DMSO25 °CModerate to High YieldN-Substituted Phenylacetamide
Alkaline Hydrolysis KOH (2.0 eq), MeOH/ H2​O 35 °CComplete within 30-60 mins2-(4-bromo-3-methylphenyl)acetic acid

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in Quality Control (QC) validation steps.

Protocol A: Controlled DIBAL-H Reduction to Aldehyde

Objective: Selectively reduce the ester without over-reducing to the primary alcohol.

  • Preparation: Dissolve Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Wait 15 minutes to ensure the internal temperature is strictly -78 °C. (Causality: Prevents premature collapse of the tetrahedral intermediate).

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise via a syringe pump over 30 minutes.

  • Reaction & Validation: Stir at -78 °C for 2 hours.

    • Validation Check: Quench a 0.1 mL aliquot in MeOH/HCl and analyze via TLC (Hexanes/EtOAc 8:2). The UV-active ester spot should be completely replaced by a lower Rf​ aldehyde spot.

  • Quench: Quench the bulk reaction at -78 °C by the slow addition of anhydrous methanol (3.0 eq) to destroy unreacted hydride.

  • Workup: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. Stir vigorously until the emulsion breaks into two clear layers (1-2 hours). (Causality: Rochelle's salt chelates the aluminum salts, preventing product entrapment). Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

DIBAL_Workflow Step1 1. Cool to -78 °C (Toluene) Step2 2. DIBAL-H (1.1 eq) Step1->Step2 Step3 3. Tetrahedral Intermediate Step2->Step3 Step4 4. Quench (MeOH) Step3->Step4 Step5 5. Isolate Aldehyde Step4->Step5

Fig 2. Step-by-step DIBAL-H reduction workflow preventing over-reduction.

Protocol B: Base-Promoted Direct Amidation

Objective: Directly convert the ester to an amide bypassing the carboxylic acid intermediate.

  • Preparation: Dissolve the ester (1.0 eq) and the target amine (1.2 eq) in anhydrous DMSO (0.5 M).

  • Activation: Add t−BuOK (2.5 eq) portion-wise at room temperature. (Causality: Generates the hyper-reactive amide anion in situ).

  • Reaction & Validation: Stir for 15-30 minutes.

    • Validation Check: Monitor via LC-MS. The mass of the starting ester ( m/z ~243) should shift to the corresponding mass of the target amide.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl to neutralize excess base. Extract with EtOAc, wash extensively with water (3x) to remove all traces of DMSO, dry over Na2​SO4​ , and concentrate.

Protocol C: Rapid Alkaline Hydrolysis

Objective: Cleave the methyl ester to yield the free carboxylic acid.

  • Preparation: Dissolve the ester (1.0 eq) in a 4:1 mixture of Methanol/ H2​O .

  • Reaction: Add KOH (2.0 eq) and stir at 35 °C for 60 minutes.

  • Validation Check: TLC should show complete consumption of the starting ester.

  • Workup: Evaporate methanol under reduced pressure. Dilute the aqueous layer with water and wash with Et2​O to remove non-polar organic impurities.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. (Causality: Protonates the carboxylate salt, causing the free carboxylic acid to precipitate). Extract the precipitated acid with EtOAc, dry, and concentrate.

References

  • Kinetics of acid-catalyzed hydration in aqueous solution of 1-methoxy- and 1-methylthio-2-phenylethyne Source: Canadian Journal of Chemistry URL:[Link]

  • Ester to Aldehyde (DIBAL-H, -78 C) Source: OrgoSolver URL:[Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications Source: RSC Advances URL:[Link]

  • Facile Hydrolysis of Esters with KOH-Methanol at Ambient Temperature Source: ResearchGate URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(4-bromo-3-methylphenyl)acetate: Synthesis, History, and Applications

Introduction Methyl 2-(4-bromo-3-methylphenyl)acetate is a substituted phenylacetate ester that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its structural features—a bromine atom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(4-bromo-3-methylphenyl)acetate is a substituted phenylacetate ester that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its structural features—a bromine atom and a methyl group on the phenyl ring, coupled with a methyl ester functional group—make it a versatile building block, particularly in the fields of medicinal chemistry and agrochemical research. The strategic placement of the bromine atom facilitates a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures, while the ester moiety provides a handle for further chemical transformations. This guide provides a comprehensive overview of the history, synthesis, and key applications of this important chemical entity, tailored for researchers and professionals in drug development and chemical synthesis.

Historical Context and Emergence in Synthesis

While a singular, seminal "discovery" of Methyl 2-(4-bromo-3-methylphenyl)acetate is not prominently documented in the historical chemical literature, its appearance and utility are intrinsically linked to the broader development of halogenated aromatic compounds as foundational materials in organic synthesis. The rise of modern cross-coupling reactions in the latter half of the 20th century, such as the Suzuki, Heck, and Sonogashira reactions, created a significant demand for functionalized aryl halides. These reactions provided chemists with powerful tools to form carbon-carbon bonds with high precision and efficiency.

The specific substitution pattern of Methyl 2-(4-bromo-3-methylphenyl)acetate suggests its development was likely driven by targeted research programs aiming to synthesize specific bioactive molecules. Its use has been noted in patents related to the development of pharmaceuticals, including potential treatments for type II diabetes mellitus, and as an intermediate in the manufacturing of agricultural compounds.[1][2][3] The commercial availability of its precursor, 2-(4-bromo-3-methylphenyl)acetic acid, further indicates its established role as a valuable and accessible building block for synthetic chemists.[4]

Synthesis Methodologies

The most common and practical synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate is achieved through the esterification of its corresponding carboxylic acid, 2-(4-bromo-3-methylphenyl)acetic acid. This precursor acid can be synthesized through various routes, often starting from simpler, commercially available materials.

Part 1: Synthesis of 2-(4-bromo-3-methylphenyl)acetic acid

A plausible synthetic route to the precursor acid involves the bromination of 2-(3-methylphenyl)acetic acid. The directing effects of the alkyl and acetic acid groups on the aromatic ring guide the regioselective installation of the bromine atom.

Experimental Protocol: Bromination of 2-(3-methylphenyl)acetic acid

  • Reaction Setup: To a solution of 2-(3-methylphenyl)acetic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiation: The reaction can be initiated by the addition of a catalytic amount of a radical initiator like benzoyl peroxide or by photochemical means.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure 2-(4-bromo-3-methylphenyl)acetic acid.

Part 2: Fischer Esterification to Methyl 2-(4-bromo-3-methylphenyl)acetate

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[5]

Experimental Protocol: Synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate

  • Reaction Setup: Dissolve 2-(4-bromo-3-methylphenyl)acetic acid (1 equivalent) in an excess of methanol, which serves as both the reactant and the solvent.[2][5]

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.[5]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the esterification is monitored by TLC or HPLC until the starting carboxylic acid is consumed.[5]

  • Work-up and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude Methyl 2-(4-bromo-3-methylphenyl)acetate.[2] Further purification, if necessary, can be achieved by column chromatography.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Acid cluster_step2 Step 2: Esterification Start_Acid 2-(3-methylphenyl)acetic acid Reagents_Acid NBS, Acetic Acid Start_Acid->Reagents_Acid Product_Acid 2-(4-bromo-3-methylphenyl)acetic acid Reagents_Acid->Product_Acid Bromination Reagents_Ester Methanol, H₂SO₄ (cat.) Product_Acid->Reagents_Ester Final_Product Methyl 2-(4-bromo-3-methylphenyl)acetate Reagents_Ester->Final_Product Fischer Esterification

Caption: Synthetic pathway to Methyl 2-(4-bromo-3-methylphenyl)acetate.

Applications in Research and Development

Methyl 2-(4-bromo-3-methylphenyl)acetate is primarily utilized as a strategic intermediate in the synthesis of more complex molecules. Its applications span various sectors of the chemical industry.

  • Pharmaceutical Synthesis: This compound serves as a key building block in the development of novel therapeutic agents. For instance, it has been cited in patent literature as an intermediate in the synthesis of compounds aimed at treating type II diabetes mellitus.[2] The phenylacetic acid scaffold is a common motif in many biologically active molecules.

  • Agrochemical Development: In the agricultural sector, it is employed in the preparation of active ingredients for crop protection agents.[1] The structural features of the molecule can be modified to design new herbicides, fungicides, or insecticides.

  • Cross-Coupling Reactions: The presence of the bromo substituent is particularly advantageous for its use in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[1]

  • Fragrance and Specialty Chemicals: The phenylacetate core is also found in various fragrance compounds. This intermediate can be used to synthesize specialty esters with unique aromatic properties.[1]

Physicochemical Properties and Safety Data

A summary of the key properties and safety information for Methyl 2-(4-bromo-3-methylphenyl)acetate is provided below.

PropertyValueReference
CAS Number 885681-93-6[6][7]
Molecular Formula C₁₀H₁₁BrO₂[7]
Molecular Weight 243.09 g/mol [7]
Physical Form Solid[4]
Melting Point 81°C[4]
Boiling Point 338°C at 760 mmHg[4]
Flash Point 158°C[4]
InChI Key YFTGXSFZJYWMNC-UHFFFAOYSA-N[7]

Hazard Information: This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 2-(4-bromo-3-methylphenyl)acetate stands as a testament to the enabling power of well-designed synthetic intermediates. While its own history is woven into the fabric of modern organic synthesis rather than being a standalone discovery, its importance is undeniable. Its versatile structure provides a reliable and adaptable platform for the construction of novel molecules with significant potential in medicine, agriculture, and materials science. The synthetic pathways to this compound are robust and rely on fundamental organic reactions, making it an accessible and valuable tool for the research and development community. As the quest for new and improved chemical entities continues, the role of such pivotal building blocks will remain as crucial as ever.

References

  • MySkinRecipes. (n.d.). Methyl 2-(4-bromo-3-methylphenyl)acetate. Retrieved from [Link]

  • Wikipedia. (2023). Methyl 2-bromoacetate. Retrieved from [Link]

  • Coates, D. A., et al. (2023). U.S. Patent No. 11,655,221. U.S. Patent and Trademark Office. Retrieved from [Link]

  • Syngenta Ltd. (2001). EP0906265B1 - Chemical process. Google Patents.
  • Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Zhongyang Pharmaceutical Industry Co Ltd Tianjin. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information. Retrieved from [Link]

  • Yaosaka, M., et al. (2010). U.S. Patent Application Publication No. US 2010/0137612 A1. Retrieved from [Link]

  • Zhongyang Pharmaceutical Industry Co Ltd Tianjin. (2010). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents.
  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-bromo-3-methylphenyl)acetate (C10H11BrO2). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-bromo-3-hydroxyphenyl)acetate (C9H9BrO3). Retrieved from [Link]

  • Nissan Chemical Industries, Ltd. (1978). US4123443A - Process for the preparation of bromoacetic acid and esters thereof. Google Patents.
  • ResearchGate. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Methyl phenylacetate. Retrieved from [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]

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Exploratory

The Genesis of Pain Relief: A Technical Guide to the Starting Materials and Synthesis of Non-Steroidal Anti-Inflammatory Drugs

Abstract Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy, providing critical relief from pain and inflammation for millions worldwide. The elegant yet complex chemical arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy, providing critical relief from pain and inflammation for millions worldwide. The elegant yet complex chemical architectures of these molecules are born from carefully selected starting materials and meticulously designed synthetic pathways. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core synthetic strategies for prominent NSAIDs, including ibuprofen, naproxen, diclofenac, and celecoxib. Beyond a mere recitation of procedural steps, this guide delves into the chemical rationale behind the choice of starting materials, the intricacies of reaction mechanisms, and the evolution of these syntheses toward greater efficiency and environmental sustainability. Detailed experimental protocols, comparative data tables, and visual representations of synthetic workflows are provided to serve as a practical resource for laboratory application and process development.

Introduction: The Molecular Architecture of Inflammation Inhibition

The therapeutic action of NSAIDs lies in their ability to inhibit the cyclooxygenase (COX) enzymes, which are critical mediators in the biosynthesis of prostaglandins—key signaling molecules in the inflammatory cascade. The chemical scaffolds of NSAIDs are diverse, but they generally feature an acidic moiety and an aromatic core, which are crucial for their interaction with the active site of the COX enzymes. The journey from simple, readily available chemical feedstocks to these potent therapeutic agents is a testament to the ingenuity of synthetic organic chemistry. The selection of the initial starting material is a pivotal decision in the overall synthetic strategy, profoundly influencing the number of steps, the overall yield, the cost-effectiveness, and the environmental impact of the manufacturing process. This guide will dissect the synthetic routes of major NSAIDs, with a keen focus on the genesis of their molecular frameworks from their respective starting materials.

The Profens: Synthesis of Arylpropionic Acid Derivatives

The "profen" family of NSAIDs, characterized by a 2-arylpropionic acid motif, includes some of the most widely used drugs, such as ibuprofen and naproxen. The key challenge in their synthesis often lies in the efficient and, in the case of naproxen, stereoselective construction of the chiral center.

Ibuprofen: From a Six-Step Classic to a Three-Step Green Revolution

Ibuprofen, or (±)-2-(4-isobutylphenyl)propanoic acid, is a testament to the evolution of industrial chemical synthesis towards greater efficiency and sustainability.

Starting Material: Isobutylbenzene

The common starting material for the most prevalent industrial syntheses of ibuprofen is isobutylbenzene. This choice is predicated on its structural similarity to the final product, containing the characteristic isobutylphenyl moiety.

The Boots Company PLC Synthesis (The "Brown" Process)

The original industrial synthesis of ibuprofen, developed by the Boots Company, was a six-step process with a notable atom economy of only about 40%.[1][2] This process, while historically significant, generated substantial waste.

Experimental Protocol: Boots Company Synthesis of Ibuprofen (Conceptual Outline) [1][3]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride in the presence of aluminum chloride to form 4'-isobutylacetophenone.

  • Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base to yield an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to form an aldehyde.

  • Oximation: The aldehyde is then reacted with hydroxylamine to form an oxime.

  • Dehydration: The oxime is dehydrated to a nitrile.

  • Hydrolysis: Finally, the nitrile is hydrolyzed to afford ibuprofen.

The BHC (Boots-Hoechst-Celanese) Synthesis (The "Green" Process)

A landmark in green chemistry, the BHC process, developed in the 1990s, streamlined the synthesis of ibuprofen to just three steps, boasting an impressive atom economy of around 80% (nearly 99% if the recovered acetic acid is reused).[4][5]

Experimental Protocol: BHC Synthesis of Ibuprofen [3][5]

  • Step 1: Friedel-Crafts Acylation

    • Reagents: Isobutylbenzene, acetic anhydride, and anhydrous hydrogen fluoride (HF).

    • Procedure: Isobutylbenzene is reacted with acetic anhydride using HF as both the catalyst and the solvent. The HF is then recovered and recycled with over 99% efficiency.[4][6] This step yields 4'-isobutylacetophenone.

  • Step 2: Catalytic Hydrogenation

    • Reagents: 4'-isobutylacetophenone, hydrogen gas, and a Raney nickel or palladium on carbon catalyst.

    • Procedure: The ketone is reduced to 1-(4-isobutylphenyl)ethanol via catalytic hydrogenation.[5]

  • Step 3: Carbonylation

    • Reagents: 1-(4-isobutylphenyl)ethanol, carbon monoxide, and a palladium catalyst in an acidic aqueous medium.

    • Procedure: The alcohol is subjected to palladium-catalyzed carbonylation. This step directly introduces the carboxylic acid moiety, forming ibuprofen.[5]

Causality Behind Experimental Choices: The BHC process exemplifies the principles of green chemistry. The use of a recyclable catalyst (HF and palladium) and the reduction in the number of steps significantly minimize waste generation.[6] The direct carbonylation step is a key innovation, avoiding the multiple functional group manipulations of the Boots process.

Visualization of Ibuprofen Synthesis Workflows

G cluster_0 Boots 'Brown' Process cluster_1 BHC 'Green' Process A0 Isobutylbenzene A1 4'-Isobutylacetophenone A0->A1 Friedel-Crafts Acylation A2 α,β-Epoxy Ester A1->A2 Darzens Condensation A3 Aldehyde A2->A3 Hydrolysis & Decarboxylation A4 Oxime A3->A4 Oximation A5 Nitrile A4->A5 Dehydration A6 Ibuprofen A5->A6 Hydrolysis B0 Isobutylbenzene B1 4'-Isobutylacetophenone B0->B1 Friedel-Crafts Acylation (HF) B2 1-(4-Isobutylphenyl)ethanol B1->B2 Catalytic Hydrogenation B3 Ibuprofen B2->B3 Carbonylation (Pd)

Caption: Comparative synthetic workflows for Ibuprofen.

Naproxen: The Challenge of Asymmetry

Naproxen, (S)-2-(6-methoxy-2-naphthyl)propionic acid, is distinguished by its therapeutic efficacy residing in a single enantiomer, the (S)-form. This necessitates a synthetic strategy that can either resolve a racemic mixture or, more elegantly, directly produce the desired enantiomer.

Starting Material: 2-Methoxynaphthalene

The synthesis of naproxen commonly begins with 2-methoxynaphthalene, a readily available derivative of naphthalene.

Classical Synthesis and Resolution

The traditional approach involves the synthesis of racemic naproxen followed by resolution.

Experimental Protocol: Classical Synthesis of Racemic Naproxen [7]

  • Friedel-Crafts Acylation: 2-Methoxynaphthalene is acylated with acetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride) in a solvent like nitrobenzene to yield 2-acetyl-6-methoxynaphthalene.[7]

  • Willgerodt-Kindler Reaction: The acetyl group is converted to a thioamide moiety by reacting with morpholine and sulfur.[7]

  • Hydrolysis: The thioamide is hydrolyzed to the corresponding carboxylic acid, 2-(6-methoxy-2-naphthyl)acetic acid.

  • α-Methylation: The acetic acid derivative is then methylated at the alpha position to introduce the propionic acid side chain, yielding racemic naproxen.

  • Resolution: The racemic mixture is resolved using a chiral amine, such as N-octylglucamine, to selectively crystallize the desired (S)-enantiomer.

Asymmetric Synthesis of (S)-Naproxen

Modern synthetic efforts focus on asymmetric synthesis to avoid the inefficiencies of resolution. Numerous strategies have been developed, including the use of chiral auxiliaries and asymmetric catalysis.[8][9]

One notable approach involves an asymmetric hydrogenation, which can achieve high enantiomeric excess.[8]

Visualization of Naproxen Synthesis Workflow

G cluster_0 Classical Naproxen Synthesis A0 2-Methoxynaphthalene A1 2-Acetyl-6-methoxynaphthalene A0->A1 Friedel-Crafts Acylation A2 Thioamide Derivative A1->A2 Willgerodt-Kindler Reaction A3 2-(6-methoxy-2-naphthyl)acetic acid A2->A3 Hydrolysis A4 Racemic Naproxen A3->A4 α-Methylation A5 (S)-Naproxen A4->A5 Resolution G cluster_0 Diclofenac Synthesis A0 2-Chlorobenzoic Acid + 2,6-Dichloroaniline A1 N-(2,6-dichlorophenyl)anthranilic acid A0->A1 Ullmann Condensation A2 2-[(2,6-dichlorophenyl)amino]benzyl alcohol A1->A2 Reduction A3 2-[(2,6-dichlorophenyl)amino]benzyl chloride A2->A3 Chlorination A4 2-[(2,6-dichlorophenyl)amino]benzyl cyanide A3->A4 Cyanation A5 Diclofenac A4->A5 Hydrolysis

Caption: Synthetic workflow for Diclofenac.

Celecoxib: Constructing the Pyrazole Core

Celecoxib, a selective COX-2 inhibitor, is distinguished by its central 1,5-diarylpyrazole scaffold. Its synthesis is a prime example of heterocyclic chemistry in drug development.

Starting Materials: 4-Methylacetophenone and Ethyl Trifluoroacetate

The synthesis of celecoxib typically begins with the condensation of a substituted acetophenone and a trifluoroacetylating agent.

Experimental Protocol: Synthesis of Celecoxib [10][11]

  • Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base, such as sodium methoxide, to form the 1,3-dione intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. [11]2. Cyclization: This diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a solvent like ethanol. This condensation and subsequent cyclization reaction forms the pyrazole ring, yielding celecoxib. [10]

Causality Behind Experimental Choices: The Claisen condensation is a robust method for forming carbon-carbon bonds and creating the 1,3-dicarbonyl moiety necessary for the subsequent pyrazole ring formation. The choice of 4-sulfonamidophenylhydrazine hydrochloride as the cyclization partner introduces the sulfonamide group, which is crucial for the COX-2 selectivity of celecoxib.

Visualization of Celecoxib Synthesis Workflow

G cluster_0 Celecoxib Synthesis A0 4-Methylacetophenone + Ethyl Trifluoroacetate A1 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione A0->A1 Claisen Condensation A2 Celecoxib A1->A2 Cyclization with 4-sulfonamidophenylhydrazine

Sources

Foundational

Strategic Exploitation of Methyl 2-(4-bromo-3-methylphenyl)acetate in Advanced Organic Synthesis

As drug discovery and fine chemical manufacturing pivot toward increasingly complex molecular architectures, the demand for highly functionalized, orthogonally reactive building blocks has surged. Methyl 2-(4-bromo-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and fine chemical manufacturing pivot toward increasingly complex molecular architectures, the demand for highly functionalized, orthogonally reactive building blocks has surged. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) has emerged as a privileged chemical intermediate. Its structural topology—featuring a sterically modulated aryl bromide, a benzylic alpha-carbon, and a terminal methyl ester—provides chemists with a precise, multi-axis canvas for synthetic elaboration.

This technical guide deconstructs the physicochemical properties, orthogonal reactivity pathways, and field-proven methodologies associated with this intermediate, providing a rigorous framework for researchers and drug development professionals.

Physicochemical Profiling and Structural Rationale

Understanding the physical parameters of Methyl 2-(4-bromo-3-methylphenyl)acetate is critical for optimizing reaction conditions, particularly in biphasic systems or high-temperature cross-couplings. The presence of the ortho-methyl group relative to the bromide induces a specific steric environment that dictates the oxidative addition kinetics during palladium-catalyzed transformations.

Quantitative Data: Physicochemical Properties

The following table summarizes the core quantitative data for this intermediate, synthesized from 1 [1] and 2 [2] chemical substance databases.

ParameterSpecificationMechanistic Implication
IUPAC Name Methyl 2-(4-bromo-3-methylphenyl)acetateDefines the precise regiochemistry of the substitution pattern.
CAS Number 885681-93-6Unique identifier for regulatory and supply chain tracking.
Molecular Formula C₁₀H₁₁BrO₂Indicates a high degree of unsaturation and halogenation.
Molecular Weight 243.10 g/mol Critical for stoichiometric calculations in micro-scale synthesis.
Boiling Point 286.5 ± 25.0 °C (Predicted)Allows for high-temperature reflux without significant volatilization.
Density 1.391 ± 0.06 g/cm³ (Predicted)High density dictates phase separation behavior in aqueous workups (bottom layer in non-chlorinated solvents).
Hazard Class Acute Tox. 4, Skin Irrit. 2Mandates the use of fume hoods and appropriate PPE during handling.

The Orthogonal Reactivity Matrix

The true value of Methyl 2-(4-bromo-3-methylphenyl)acetate lies in its orthogonal reactivity . A synthetic chemist can selectively address one functional group without perturbing the others, enabling convergent synthesis strategies.

  • The Aryl Bromide (C-Br Bond): Acts as the primary electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent methyl group provides slight steric hindrance, which can be overcome by using bulky, electron-rich phosphine ligands (like XPhos or dppf) to accelerate the reductive elimination step.

  • The Methyl Ester (C=O Bond): Serves as a versatile handle for nucleophilic acyl substitution. It can be saponified to the free acid, converted directly to an amide, or reduced to a primary alcohol using DIBAL-H or LiAlH₄.

  • The Benzylic Position (Alpha-Carbon): The protons adjacent to the carbonyl are mildly acidic. Deprotonation with a strong, non-nucleophilic base (e.g., LDA at -78 °C) generates a stabilized enolate that can be trapped with alkyl halides to build stereocenters.

G A Methyl 2-(4-bromo- 3-methylphenyl)acetate B Aryl Bromide (C-Br Bond) A->B C Methyl Ester (C=O Bond) A->C D Benzylic Position (Alpha-Carbon) A->D E Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) B->E F Saponification / Amidation / Reduction C->F G Alpha-Alkylation (LDA, R-X) D->G

Orthogonal reactivity pathways of Methyl 2-(4-bromo-3-methylphenyl)acetate.

High-Value Applications in Therapeutics and Fragrances

Autoimmune Therapeutics: CRAC Channel Inhibitors

Calcium release-activated calcium (CRAC) channels are pivotal in T-cell activation. Dysregulation of these channels leads to severe autoimmune diseases like rheumatoid arthritis. Researchers have utilized the aryl bromide moiety of this intermediate to perform Suzuki couplings, yielding complex biphenyl derivatives that act as potent, selective CRAC channel inhibitors [3]. The meta-methyl group on the parent scaffold is critical for locking the dihedral angle of the resulting biphenyl system, ensuring optimal binding within the Orai1 pore-forming subunit.

CRAC ER ER Ca2+ Depletion STIM1 STIM1 Sensor Activation & Oligomerization ER->STIM1 Trans Translocation to ER-PM Junctions STIM1->Trans Orai1 Orai1 Channel Opening (PM) Trans->Orai1 Ca Ca2+ Influx (NFAT Activation) Orai1->Ca Inhib Inhibition by Biphenyl Derivatives Inhib->Orai1 Blocks

CRAC channel signaling pathway targeted by biphenyl derivatives.

Fragrance Industry: Lily of the Valley Odorants

Due to the regulatory ban on traditional allergens like Lilial (Fyral), the fragrance industry requires novel olfactive substitutes. Patent literature demonstrates the use of Methyl 2-(4-bromo-3-methylphenyl)acetate as a starting point [4]. By applying alpha-alkylation followed by ester reduction, chemists generate bulky, hydrophobic alcohols that perfectly mimic the powdery, creamy notes of the banned substances without triggering sensitization pathways.

Antibacterial Agents: Overcoming XDR Salmonella Typhi

The emergence of extensively drug-resistant (XDR) Salmonella Typhi necessitates novel antibiotic scaffolds. By converting the ester to a pyrazine-2-carboxamide and utilizing the aryl bromide for late-stage arylation, researchers have developed potent alkaline phosphatase inhibitors that demonstrate high efficacy against clinically isolated XDR strains [5].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely list steps; they explain the causality behind the chemical choices, allowing the operator to troubleshoot based on mechanistic feedback.

Protocol A: Mild Base-Mediated Esterification

Adapted from fragrance synthesis workflows [4].

Objective: Convert 2-(4-bromo-3-methylphenyl)acetic acid to Methyl 2-(4-bromo-3-methylphenyl)acetate while avoiding harsh acidic conditions that could lead to unwanted polymerization or ether cleavage in complex substrates.

Reagents:

  • 2-(4-bromo-3-methylphenyl)acetic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Iodomethane (MeI, 2.0 equiv)

  • Acetone (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Suspend the acid and K₂CO₃ in anhydrous acetone at room temperature. Causality: Acetone is a polar aprotic solvent that readily dissolves MeI and the resulting carboxylate salt, while K₂CO₃ provides a mild base to deprotonate the carboxylic acid without triggering side reactions.

  • Alkylation: Add MeI dropwise. Stir the heterogenous mixture at room temperature for 24-48 hours. Causality: The reaction is driven forward by the high electrophilicity of MeI and the precipitation of potassium iodide (KI). The appearance of a fine white precipitate (KI) serves as a visual, self-validating indicator of reaction progress.

  • Workup: Evaporate the acetone under reduced pressure. Quench the residue with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The product is typically pure enough (>95%) for downstream use without chromatography.

Protocol B: Sterically Accommodating Suzuki-Miyaura Cross-Coupling

Adapted from CRAC inhibitor synthesis workflows [3].

Objective: Couple the aryl bromide of Methyl 2-(4-bromo-3-methylphenyl)acetate with an arylboronic acid.

Reagents:

  • Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 M aqueous, 3.0 equiv)

  • 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Dissolve the bromide and boronic acid in 1,4-dioxane. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides. Thorough degassing is the most critical step for a successful coupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous Na₂CO₃. Causality: The bidentate dppf ligand is specifically chosen because its large bite angle suppresses unwanted beta-hydride elimination and forces the sterically hindered ortho-methyl aryl group into close proximity with the transmetalated aryl group, accelerating reductive elimination.

  • Reflux: Heat the biphasic mixture to 90 °C for 12 hours. The color will shift from red/orange to a dark brown/black as Pd black eventually forms upon catalyst death.

  • Isolation: Filter through a pad of Celite to remove palladium residues. Extract the filtrate with dichloromethane, dry, and purify via silica gel chromatography.

References

  • ChemicalBook. "methyl 2-(4-bromo-3-methylphenyl)acetate CAS".
  • NextSDS. "methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information".
  • ACS Publications. "Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor".
  • Google Patents. "WO2019141761A1 - Lily of the valley odorant".
  • ResearchGate. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi...".

Sources

Exploratory

Comprehensive Technical Guide: Physical Characteristics and Synthetic Utility of Methyl 2-(4-bromo-3-methylphenyl)acetate

Executive Summary In modern drug development and agrochemical synthesis[1], bifunctional building blocks are the cornerstone of modular chemical design. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) [2] is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis[1], bifunctional building blocks are the cornerstone of modular chemical design. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) [2] is a highly versatile intermediate characterized by its orthogonal reactivity profile. Featuring an electrophilic aryl bromide, a sterically tuning ortho-methyl group, and an enolizable methyl ester, this compound serves as a critical scaffold for constructing complex biaryl systems and active pharmaceutical ingredients (APIs), such as chiral aminotetralin derivatives[3]. This whitepaper details its physical characteristics, mechanistic utility, and validated experimental protocols for its application in advanced synthesis.

Molecular Architecture & Physical Characteristics

The structural topology of Methyl 2-(4-bromo-3-methylphenyl)acetate dictates both its physical state and its chemical behavior. The molecule consists of a central phenyl ring substituted with a bromine atom at C4, a methyl group at C3, and a methyl acetate moiety at C1.

Thermophysical Properties

The presence of the heavy bromine atom significantly increases the molecular weight and polarizability of the compound, leading to a relatively high boiling point[4]. The methyl ester, lacking hydrogen-bond donating capability, ensures the compound remains a liquid or low-melting solid at standard temperature and pressure, facilitating easy handling and solvent-like transfer in bulk synthesis.

Table 1: Quantitative Physical Data

PropertyValueCausality / Significance
CAS Number 885681-93-6[2]Unique registry identifier for regulatory compliance.
Molecular Formula C10H11BrO2[4]Dictates the exact mass for high-resolution MS.
Molecular Weight 243.10 g/mol [4]Essential for precise stoichiometric calculations.
Boiling Point 286.5 ± 25.0 °C (Predicted)[4]High BP necessitates vacuum distillation for purification.
Density 1.391 ± 0.06 g/cm³ (Predicted)[4]Higher density than water; dictates phase separation (bottom layer in aqueous extraction if neat).

Mechanistic Utility in Synthetic Workflows

As an Application Scientist, selecting the right derivative is paramount for yield and scalability.

Why the Methyl Ester? Using the free acid counterpart (4-bromo-3-methylphenylacetic acid) in transition-metal catalysis often leads to catalyst poisoning or requires excessive equivalents of base to deprotonate the carboxylic acid before the cross-coupling cycle can begin. The methyl ester acts as a robust protecting group that is sterically unobtrusive, allowing for smooth oxidative addition at the aryl bromide while preserving the alpha-carbon for downstream enolate chemistry.

The Aryl Bromide & Ortho-Methyl Effect: The bromine atom is highly activated for oxidative addition by Pd(0) species[1]. Crucially, the adjacent C3-methyl group provides mild steric hindrance. This ortho-substitution influences the regioselectivity and dictates the use of phosphine ligands with larger bite angles (e.g., dppf or XPhos) to facilitate reductive elimination during Suzuki-Miyaura or Buchwald-Hartwig couplings. This reactivity is foundational in synthesizing complex scaffolds like chiral aminotetralin drug compounds[3].

Reaction Pathway Visualization

Reactivity Center Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) Pd Pd-Catalyzed Cross-Coupling (Aryl Bromide) Center->Pd Suzuki/Buchwald Enolate Enolate Chemistry (Alpha-Carbon) Center->Enolate LDA / Electrophile Ester Ester Derivatization (Carbonyl) Center->Ester Hydrolysis/Aminolysis Biaryl Biaryl / Heteroaryl Scaffolds Pd->Biaryl R-B(OH)2 AlphaSub Alpha-Substituted Derivatives Enolate->AlphaSub R-X Acid Phenylacetic Acids & Amides Ester->Acid NaOH or R-NH2

Orthogonal reactivity pathways of Methyl 2-(4-bromo-3-methylphenyl)acetate.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints.

Protocol A: Synthesis via Fischer Esterification

Objective: Convert 4-bromo-3-methylphenylacetic acid to the title methyl ester. Mechanistic Rationale: Thionyl chloride (SOCl2) reacts with methanol to generate anhydrous HCl in situ, which protonates the carboxylic acid, making it hyper-electrophilic for nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 4-bromo-3-methylphenylacetic acid in anhydrous methanol (0.5 M concentration) under an inert N2 atmosphere.

  • Activation: Cool the flask to 0 °C. Dropwise, add 1.2 eq of Thionyl Chloride (SOCl2). Causality: Slow addition prevents exothermic runaway and minimizes the formation of methyl chloride side products.

  • Propagation: Reflux the mixture at 65 °C for 4 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 20% EtOAc in Hexanes). The polar acid (Rf ~0.1) will disappear, replaced by the non-polar methyl ester (Rf ~0.6).

  • Quenching & Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO3. Self-Validation: The evolution of CO2 gas indicates the neutralization of residual HCl. Once gas evolution ceases, the organic layer contains only the pure ester. Dry over MgSO4, filter, and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position using an arylboronic acid. Mechanistic Rationale: Pd(dppf)Cl2 is selected because the bidentate dppf ligand possesses a large bite angle (approx. 99°), which accelerates the reductive elimination step—a common bottleneck when coupling ortho-substituted aryl halides.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 1.0 eq of Methyl 2-(4-bromo-3-methylphenyl)acetate, 1.2 eq of Arylboronic acid, and 3.0 eq of K2CO3.

  • Solvent System: Add a degassed biphasic mixture of Toluene/H2O (4:1 v/v). Causality: Toluene solubilizes the organic fragments, while water dissolves the K2CO3, facilitating the formation of the reactive boronate complex at the phase boundary.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. The solution will initially appear orange/red.

  • Reaction: Heat to 90 °C for 12 hours under N2.

  • Validation Checkpoint (Visual & TLC): The reaction is complete when the solution turns dark and a fine black precipitate (Pd black) forms upon cooling. This indicates the catalyst has fallen out of the catalytic cycle due to substrate depletion. TLC will confirm the consumption of the aryl bromide.

  • Workup: Filter through a pad of Celite to remove Pd black. Extract the aqueous layer with Ethyl Acetate, combine organic layers, dry, and purify via flash chromatography.

Analytical Characterization Standards

To confirm the structural integrity of Methyl 2-(4-bromo-3-methylphenyl)acetate, the following analytical signatures must be observed:

  • 1H NMR (CDCl3, 400 MHz): A sharp singlet at ~3.70 ppm (3H) confirms the methyl ester. A singlet at ~3.58 ppm (2H) corresponds to the benzylic protons. The aromatic region will display a doublet at ~7.45 ppm (1H, ortho to Br), and the C3-methyl group will appear as a singlet at ~2.38 ppm (3H).

  • Mass Spectrometry (ESI-MS): The presence of a single bromine atom is self-validating via its isotopic signature. The spectrum will display M+ and [M+2]+ peaks of approximately equal intensity at m/z 242.0 and 244.0, respectively.

References

  • NextSDS. "methyl 2-(4-bromo-3-methylphenyl)
  • J&K Scientific. "Methyl 2-(4-bromo-3-methylphenyl)
  • ChemicalBook. "methyl 2-(4-bromo-3-methylphenyl)
  • The Journal of Organic Chemistry - ACS Publications.
  • MySkinRecipes. "Methyl2-(4-bromo-3-methylphenyl)

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of Methyl 2-(4-bromo-3-methylphenyl)acetate in Modern Organic Synthesis

Abstract: Methyl 2-(4-bromo-3-methylphenyl)acetate is a versatile bifunctional reagent of significant interest in the synthesis of complex organic molecules. Its structure, featuring a reactive aryl bromide handle and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 2-(4-bromo-3-methylphenyl)acetate is a versatile bifunctional reagent of significant interest in the synthesis of complex organic molecules. Its structure, featuring a reactive aryl bromide handle and a modifiable methyl ester group, makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical development.[1][2] The strategic positioning of the bromo substituent facilitates a range of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate carbon-carbon bonds.[1] This document provides a comprehensive guide to the properties, safe handling, and principal applications of this reagent, with a focus on a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile and Safety Mandates

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key characteristics of Methyl 2-(4-bromo-3-methylphenyl)acetate are summarized below.

PropertyValueReference
CAS Number 885681-93-6[1][3]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Liquid (typical for similar phenylacetates)[4]
Storage Store at room temperature in a tightly sealed container.[1]
Critical Safety and Handling Protocols

While a specific, comprehensive safety datasheet for this exact isomer is not widely available, data from structurally analogous aryl bromides and bromoacetates necessitate rigorous safety precautions.[3][5][6] The following protocols are mandatory for safe handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6][7][8] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Toxicological Hazards: Similar bromo-organic compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[3][5][8] They can cause skin, eye, and respiratory system irritation.[6][9] Some related compounds are lachrymators, causing tearing.[5][10]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary utility of the aryl bromide moiety in Methyl 2-(4-bromo-3-methylphenyl)acetate is its function as an electrophile in palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern synthesis, allowing for the efficient and selective formation of C-C bonds.[11][12]

Among these, the Suzuki-Miyaura coupling reaction is arguably the most versatile and widely implemented, valued for its tolerance of a broad range of functional groups, use of generally stable and low-toxicity organoboron reagents, and mild reaction conditions.[11][13] The reaction facilitates the coupling of the aryl bromide with a boronic acid or ester, creating a new biaryl structure.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-(4-bromo-3-methylphenyl)acetate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[13]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex Ar-Pd(II)L₂-Br (Palladacycle Intermediate) pd0->oxidative_addition_complex Oxidative Addition aryl_bromide Ar-Br (Methyl 2-(4-bromo-3-methylphenyl)acetate) aryl_bromide->oxidative_addition_complex transmetalation_complex Ar-Pd(II)L₂-R (Di-organo Intermediate) oxidative_addition_complex->transmetalation_complex Transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex Activation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocols

The following protocols provide a robust starting point for the use of Methyl 2-(4-bromo-3-methylphenyl)acetate. Optimization may be necessary depending on the specific coupling partner.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a general procedure for coupling the title compound with a representative arylboronic acid.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Methyl 2-(4-bromo-3-methylphenyl)acetate243.10243 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-4 mL--
Water (degassed)-1 mL--

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Solids (Aryl Bromide, Boronic Acid, Pd Catalyst, Base) in Schlenk flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) via Syringe B->C D 4. Heat to 90 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS (approx. 12-24h) D->E F 6. Cool to RT & Dilute with Ethyl Acetate E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify by Flash Column Chromatography H->I

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 equiv).[14]

    • Causality: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. An inert atmosphere is critical for achieving high yields.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[14]

    • Causality: This process ensures the removal of atmospheric oxygen and moisture from the reaction vessel and headspace.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[14]

    • Causality: Degassing the solvent removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential in biphasic systems to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[14]

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break up any emulsions and begin the drying process.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, Methyl 2-(4-phenyl-3-methylphenyl)acetate.

Protocol: Saponification to the Carboxylic Acid

The ester functionality provides a secondary reactive handle. A common subsequent transformation is hydrolysis to the corresponding carboxylic acid, a key intermediate for amide couplings in drug discovery.

Procedure:

  • Dissolve the purified methyl ester product from Protocol 3.1 (1.0 equiv) in a mixture of THF (5 mL) and Methanol (5 mL).

  • Add a solution of Lithium Hydroxide (LiOH, 2.0 equiv) in water (2.5 mL).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.

  • The carboxylic acid product will typically precipitate and can be collected by filtration, or it can be extracted with ethyl acetate (3 x 20 mL).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield 2-(4-phenyl-3-methylphenyl)acetic acid.

Troubleshooting Guide for Suzuki-Miyaura Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Base is not strong enough or has poor solubility.1. Use a fresh bottle of catalyst or a more air-stable pre-catalyst.2. Ensure the system is rigorously purged with inert gas and use freshly degassed solvents.3. Try a different base such as K₃PO₄ or Cs₂CO₃.[15]
Formation of Side Products (e.g., Homo-coupling) 1. Reaction temperature is too high.2. Oxygen contamination leading to oxidative homo-coupling of the boronic acid.1. Lower the reaction temperature and monitor for longer.2. Improve inert atmosphere technique; ensure all reagents and solvents are properly deoxygenated.
De-bromination of Starting Material Presence of protic impurities or hydrogen source; inefficient transmetalation.Ensure all reagents and solvents are anhydrous (except for the deliberate addition of water). A different ligand or catalyst system may be required.

Conclusion

Methyl 2-(4-bromo-3-methylphenyl)acetate stands out as a highly effective and strategic building block in synthetic chemistry. Its utility is primarily anchored in the predictable reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions, which provides a reliable pathway to complex biaryl structures. The additional presence of the ester group offers a secondary point for diversification, enhancing its value in multi-step syntheses common in pharmaceutical and materials science research. The protocols and guidelines presented herein offer a validated framework for the successful application of this versatile reagent.

References

  • Methyl2-(4-bromo-3-methylphenyl)
  • methyl 2-bromo-2-(2-methylphenyl)
  • Methyl 2-(3-bromophenyl)
  • SAFETY D
  • methyl 2-(4-bromo-3-methylphenyl)
  • Methyl 2-bromoacet
  • SAFETY D
  • SAFETY D
  • Methyl2-(4-bromo-3-methylphenyl)
  • Safety D
  • 2.2.
  • Material Safety Data Sheet - Methyl bromoacet
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzo
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

Sources

Application

Application of Methyl 2-(4-bromo-3-methylphenyl)acetate in medicinal chemistry

Application Notes and Protocols: Strategic Utilization of Methyl 2-(4-bromo-3-methylphenyl)acetate in Medicinal Chemistry Executive Summary & Chemical Profile In modern medicinal chemistry and drug discovery, the strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Strategic Utilization of Methyl 2-(4-bromo-3-methylphenyl)acetate in Medicinal Chemistry

Executive Summary & Chemical Profile

In modern medicinal chemistry and drug discovery, the strategic selection of multi-functional building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) is a highly versatile intermediate that provides three orthogonal sites of reactivity[1]. By leveraging its aryl bromide, benzylic alpha-carbon, and methyl ester functionalities, researchers can divergently synthesize complex biaryl scaffolds, alpha-substituted phenylacetic acids (e.g., profen-like NSAID analogs), and functionalized linkers for targeted protein degraders (PROTACs).

Mechanistic Rationale & Structural Insights

To maximize the utility of this building block, experimental design must account for its specific steric and electronic microenvironments:

  • The Aryl Bromide (C(sp2)-Br): The presence of a methyl group at the 3-position (ortho to the bromide) introduces significant steric hindrance. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often suffer from sluggish oxidative addition and competitive protodehalogenation. Consequently, bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are required to accelerate the catalytic cycle and ensure high yields[2].

  • The Benzylic Alpha-Carbon (C(sp3)-H): The alpha-protons are rendered acidic by the adjacent ester and phenyl ring. Kinetic deprotonation using a non-nucleophilic base (e.g., LDA) at cryogenic temperatures generates a stable lithium enolate, which can be trapped by various electrophiles to build structural complexity[3].

  • The Methyl Ester: Acts as a robust protecting group during transition-metal-catalyzed cross-coupling but can be readily saponified to the free acid or directly converted into amides to optimize target binding affinity.

Reactivity A Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) B C(sp2)-Br Handle (Cross-Coupling) A->B C C(sp3)-H Handle (Alpha-Alkylation) A->C D Ester Handle (Hydrolysis/Amidation) A->D E Biaryl Scaffolds (Suzuki-Miyaura) B->E F Alpha-Substituted Acids (NSAID/Degrader Linkers) C->F G Free Acids / Amides (Target Binding) D->G

Orthogonal reactivity sites of Methyl 2-(4-bromo-3-methylphenyl)acetate.

Protocol 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: To construct a biaryl scaffold via C(sp2)-C(sp2) bond formation while preserving the methyl ester.

Causality & Design: We employ Pd(OAc)2​ in combination with SPhos. SPhos is specifically chosen because its biaryl scaffold stabilizes the highly reactive Pd(0) intermediate, facilitating the rate-limiting oxidative addition of the sterically encumbered ortho-methyl aryl bromide. Anhydrous K3​PO4​ is selected as the base; it is sufficiently basic to drive transmetalation but mild enough to prevent premature saponification of the methyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(OAc)2​ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3 times) to establish a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed deionized H2​O (0.4 mL) via syringe. The biphasic system enhances the solubility of the inorganic base and accelerates transmetalation.

  • Reaction Execution: Heat the biphasic mixture to 90°C in a pre-heated oil bath for 12–16 hours with vigorous stirring (1000 rpm).

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the biaryl methyl ester.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-limiting) Pd0->OA + Substrate TM Transmetalation OA->TM + Ar-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 - Product Product Biaryl Product RE->Product Substrate Aryl Bromide Substrate Substrate->OA

Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Protocol 2: Alpha-Alkylation via Lithium Enolate

Objective: To introduce an alkyl substituent at the benzylic position, generating a branched phenylacetic acid derivative.

Causality & Design: Lithium diisopropylamide (LDA) is utilized at -78°C to ensure rapid, quantitative, and kinetic deprotonation of the alpha-carbon without attacking the electrophilic ester carbonyl. The addition of a highly reactive electrophile (e.g., methyl iodide) proceeds via an SN​2 mechanism, providing the alpha-methylated product which is a common motif in NSAID pharmacophores[3].

Step-by-Step Methodology:

  • Enolate Generation: To an oven-dried round-bottom flask under Argon, add anhydrous THF (5.0 mL) and freshly prepared LDA (1.1 equiv, 1.1 mmol, 1.0 M in THF/hexanes). Cool the solution to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv, 1.0 mmol) in anhydrous THF (2.0 mL). Add this solution dropwise to the LDA over 10 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation. The solution will typically turn pale yellow.

  • Electrophile Trapping: Add methyl iodide (1.5 equiv, 1.5 mmol) dropwise. Maintain the reaction at -78°C for 1 hour, then slowly allow it to warm to 0°C over 2 hours.

  • Quenching & Workup: Quench the reaction by carefully adding 2.0 mL of saturated aqueous NH4​Cl . Extract the mixture with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify via flash chromatography to isolate Methyl 2-(4-bromo-3-methylphenyl)propanoate.

Quantitative Data & Analytical Validation

To ensure self-validation of the protocols, the following table summarizes the expected outcomes and key analytical markers for reaction monitoring via 1H NMR.

TransformationReagents / CatalystTime / TempExpected YieldKey 1H NMR Marker ( CDCl3​ )
Starting Material N/AN/AN/ASinglet, ~3.60 ppm (2H, Ar-CH2​-CO )
Suzuki Biaryl Coupling Pd(OAc)2​ , SPhos, K3​PO4​ 14 h / 90°C82 - 88%Shift of Ar-H protons; retention of 3.60 ppm singlet
Alpha-Alkylation (Methylation) LDA, MeI, THF3 h / -78°C to 0°C75 - 85%Quartet, ~3.75 ppm (1H, Ar-CH(CH3​)-CO ); Doublet, ~1.50 ppm (3H, -CH3​ )
Ester Hydrolysis LiOH⋅H2​O , THF/MeOH/ H2​O 4 h / 25°C>95%Disappearance of ester methyl singlet at ~3.68 ppm

References

  • Methyl 2-(4-bromo-3-methylphenyl)acetate | 885681-93-6 - J&K Scientific. J&K Scientific LLC.1

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Publications.2

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society - ACS Publications.3

Sources

Method

Application Notes & Protocols: The Strategic Use of Methyl 2-(4-bromo-3-methylphenyl)acetate in the Synthesis of Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Abstract and Introduction Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy for managing pain, inflammation, and fever.[1][2] Their mechanism of action primarily involves th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy for managing pain, inflammation, and fever.[1][2] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins.[1][3] The structural backbone of many potent NSAIDs, such as those in the phenylacetic acid and 2-arylpropionic acid (profen) classes, offers a rich canvas for medicinal chemists to innovate and develop next-generation therapeutics with improved efficacy and safety profiles.[4]

This document introduces Methyl 2-(4-bromo-3-methylphenyl)acetate as a strategic and versatile starting material for the synthesis of novel NSAID candidates. The inherent functionalities of this molecule—a reactive aryl bromide and a protected carboxylic acid—make it an ideal substrate for advanced synthetic methodologies. The aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl systems, a common motif in highly potent and selective NSAIDs.[3][5] The methyl ester provides a stable, protected form of the critical carboxylic acid group, which can be deprotected in the final synthetic step to yield the active pharmaceutical ingredient.

Herein, we provide a comprehensive guide detailing the application of Methyl 2-(4-bromo-3-methylphenyl)acetate in a robust synthetic workflow. Our focus is to explain the causality behind experimental choices, providing researchers and drug development professionals with a self-validating protocol for synthesizing novel bi-aryl phenylacetic acid derivatives via the Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized C-C bond formation in organic synthesis.[6] Its power lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[7] This makes it an indispensable tool in drug discovery for assembling complex molecular architectures.

The reaction facilitates the coupling of an organoboron species (e.g., a boronic acid) with an organohalide, such as our key substrate, Methyl 2-(4-bromo-3-methylphenyl)acetate. The catalytic cycle, typically driven by a Palladium(0) complex, involves three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[6]

  • Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

A base is crucial for activating the boronic acid, forming a boronate complex that facilitates the transmetalation step.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition tm_complex Transmetalation (Ar-Pd(II)L₂-Ar') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Product (Ar-Ar') tm_complex->product C-C Bond Formed start_reagents Ar-Br (Substrate) start_reagents->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow for NSAID Candidates

The following workflow outlines the two-stage conversion of Methyl 2-(4-bromo-3-methylphenyl)acetate into a final, active NSAID candidate. This process is designed for flexibility, allowing for the synthesis of a diverse library of compounds by simply varying the arylboronic acid coupling partner.

Experimental_Workflow start Starting Material: Methyl 2-(4-bromo-3-methylphenyl)acetate step1 Step 1: Suzuki-Miyaura Coupling start->step1 reagents_suzuki Reagents: Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) reagents_suzuki->step1 intermediate Intermediate: Methyl 2-(3-methyl-[1,1'-biphenyl]-4-yl)acetate Derivative step1->intermediate step2 Step 2: Ester Hydrolysis (Saponification) intermediate->step2 reagents_hydrolysis Reagents: Base (e.g., KOH) Acid (e.g., HCl) reagents_hydrolysis->step2 final_product Final Product: 2-(3-methyl-[1,1'-biphenyl]-4-yl)acetic Acid (NSAID Candidate) step2->final_product

Caption: Two-step synthesis of NSAID candidates from the starting material.

Detailed Experimental Protocols

Safety Precaution: These protocols must be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a bi-aryl intermediate by coupling Methyl 2-(4-bromo-3-methylphenyl)acetate with a representative arylboronic acid.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeRole
Methyl 2-(4-bromo-3-methylphenyl)acetate257.121.0257 mgSubstrate
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.961.2182 mgCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.03 (3 mol%)35 mgCatalyst
Potassium Phosphate (K₃PO₄), anhydrous212.272.0425 mgBase
1,4-Dioxane--8 mLSolvent
Distilled Water--2 mLCo-solvent / Base Activator

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl bromide substrate. Anhydrous potassium phosphate is an effective base for forming the reactive boronate species.[8][9]

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol) to the flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and distilled water (2 mL). Seal the flask with a rubber septum and purge the mixture with an inert gas (Nitrogen or Argon) for 15 minutes by bubbling the gas through the solution.

    • Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby halting the catalytic cycle.[6]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

    • Trustworthiness: TLC allows for real-time tracking of the consumption of the starting material and the formation of the higher-polarity product, ensuring the reaction is not stopped prematurely or heated unnecessarily.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. c. Transfer the mixture to a separatory funnel, shake, and separate the layers. d. Extract the aqueous layer twice more with 15 mL of ethyl acetate. e. Combine the organic layers, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure methyl 2-(3-methyl-[1,1'-biphenyl]-4-yl)acetate derivative.

Protocol 2: Saponification (Ester Hydrolysis)

This protocol details the conversion of the intermediate methyl ester into the final carboxylic acid, the active form of most NSAIDs.[10]

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeRole
Methyl 2-(3-methyl-[1,1'-biphenyl]-4-yl)acetate Deriv.-1.0(From Step 1)Substrate
Potassium Hydroxide (KOH)56.115.0280 mgBase / Hydrolyzing Agent
Methanol (MeOH)--10 mLSolvent
Water--2 mLCo-solvent
Hydrochloric Acid (HCl), 2M--As neededAcidifying Agent

Procedure:

  • Reaction Setup: Dissolve the methyl ester intermediate (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add potassium hydroxide (5.0 mmol) to the solution.

    • Causality: A significant excess of a strong base like KOH is required to drive the hydrolysis of the stable ester to completion.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: a. Cool the reaction to room temperature and remove the methanol under reduced pressure. b. Dilute the remaining aqueous residue with 15 mL of water. c. Wash the aqueous solution with 10 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the ether layer. d. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. The carboxylic acid product should precipitate as a solid.

    • Trustworthiness: The precipitation of the product upon acidification is a key validation step, confirming the successful conversion to the less water-soluble carboxylic acid.

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Dry the product under vacuum to obtain the final 2-(3-methyl-[1,1'-biphenyl]-4-yl)acetic acid derivative. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Conclusion

Methyl 2-(4-bromo-3-methylphenyl)acetate is a highly valuable and strategically designed intermediate for the synthesis of novel NSAIDs. Its structure is primed for modern synthetic transformations, particularly the robust and versatile Suzuki-Miyaura cross-coupling. The protocols provided herein offer a reliable and logical pathway for researchers to generate libraries of bi-aryl phenylacetic acid derivatives. By systematically varying the arylboronic acid coupling partner, scientists can explore the structure-activity relationship (SAR) of this compound class, paving the way for the discovery of next-generation anti-inflammatory agents with potentially superior therapeutic profiles.

References

  • BenchChem. (2025).
  • European Patent Office. (2010). LOXOPROFEN DERIVATIVE AND PHARMACEUTICAL CONTAINING SAME - EP 2402305 A1.
  • Google Patents. (n.d.). CN109776300B - Synthetic method of loxoprofen sodium.
  • Google Patents. (n.d.). CN101412670A - Method for synthesizing loxoprofen sodium.
  • Google Patents. (n.d.). CN105017009A - Loxoprofen sodium synthesis method.
  • Google Patents. (n.d.). CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof.
  • Google Patents. (n.d.). CN101412670B - Method for synthesizing loxoprofen sodium.
  • Ahmadi, A., et al. (n.d.). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. SID.ir.
  • ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen 2.9..
  • Kato, S., et al. (2011).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.com.
  • Husain, A., et al. (2012). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. PMC.
  • Raauf, A. M. R., et al. (2020). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone.
  • Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publishers.
  • New Drug Approvals. (2014). loxoprofen. New Drug Approvals.
  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.
  • Arborpharmchem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yonedalabs.com.
  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.

Sources

Application

Application Note: Divergent Derivatization of Methyl 2-(4-bromo-3-methylphenyl)acetate for High-Throughput Biological Screening Libraries

Introduction & Chemical Rationale The development of targeted biological screening libraries relies heavily on the selection of privileged molecular scaffolds. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of targeted biological screening libraries relies heavily on the selection of privileged molecular scaffolds. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) serves as an exceptional bifunctional building block for this purpose. The phenylacetic acid core is a well-documented pharmacophore, frequently acting as the primary recognition motif in non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and lumiracoxib.

What makes this specific molecule highly valuable for library generation is its orthogonal reactivity:

  • The Aryl Bromide: Serves as a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of the hydrophobic tail.

  • The Methyl Ester: Acts as a latent carboxylic acid or a direct electrophile for amidation, enabling the modification of the polar headgroup to tune pharmacokinetic properties or target binding affinity.

By exploiting these two sites independently or sequentially, researchers can generate diverse biaryl acetates, aryl acetamides, and biaryl acetamides from a single starting material.

G Core Methyl 2-(4-bromo-3-methylphenyl)acetate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki Aryl Bromide Reactivity Amidation Direct Amidation (Base-Promoted) Core->Amidation Methyl Ester Reactivity Biaryl Biaryl Acetate Library Suzuki->Biaryl Amide Aryl Acetamide Library Amidation->Amide Dual Biaryl Acetamide Library (Dual Derivatization) Biaryl->Dual Subsequent Amidation Amide->Dual Subsequent Suzuki

Workflow for the divergent derivatization of the core scaffold into screening libraries.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Design

The aryl bromide in our core scaffold is sterically hindered by the adjacent meta-methyl group. When using standard catalysts like Pd(PPh3​)4​ , the oxidative addition step can be sluggish, leading to prolonged reaction times and increased competitive protodeboronation of the boronic acid partner. To overcome this, the protocol utilizes a highly active palladium catalyst paired with a bulky, electron-rich biarylmonophosphine ligand (such as SPhos)[1]. The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk promotes rapid reductive elimination, ensuring high yields even with sterically demanding substrates.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)2​ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon (vacuum/argon cycle ×3 ).

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v, 5.0 mL) via syringe. The biphasic system aids in dissolving the inorganic base while maintaining the organic substrates in the active catalytic phase.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Pass the organic layer through a short pad of Celite/Silica to remove the palladium black catalyst.

  • Concentration: Dry the filtrate over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Self-Validating System
  • In-Process Monitoring: Monitor the reaction via GC-MS. The starting material exhibits a distinct isotopic doublet at the molecular ion ( M+ and M+2 ) due to the 79Br and 81Br isotopes. Complete conversion is validated by the total disappearance of this doublet and the emergence of a single, higher-mass product peak.

  • TLC Analysis: The starting material typically runs at Rf​≈0.6 (in 4:1 Hexanes/EtOAc). The biaryl product will generally have a slightly lower Rf​ and exhibit strong UV activity at 254 nm due to the extended π -conjugation.

Protocol B: Base-Promoted Direct Amidation of the Methyl Ester

Mechanistic Causality & Design

Traditional amide synthesis requires a two-step sequence: saponification of the ester to a carboxylic acid, followed by activation with expensive and atom-inefficient coupling reagents (e.g., HATU, EDC). To streamline library synthesis, we employ a direct base-promoted amidation strategy[2]. By utilizing Potassium tert-butoxide ( KOtBu ), the amine is deprotonated to form a highly nucleophilic amide anion. This intermediate directly attacks the methyl ester carbonyl, displacing methoxide. This method is highly atom-economical and avoids the generation of complex coupling-reagent byproducts.

Step-by-Step Methodology
  • Preparation: To an oven-dried 20 mL vial, add the chosen primary or secondary amine (1.5 equiv, 1.5 mmol) and anhydrous Tetrahydrofuran (THF, 3.0 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Slowly add KOtBu (1.0 M in THF, 1.5 equiv, 1.5 mL) dropwise. Stir for 15 minutes to allow for complete deprotonation of the amine.

  • Coupling: Add Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv, 1.0 mmol) dropwise to the activated amine solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl (5 mL) to neutralize the strong base. Extract the aqueous layer with Dichloromethane (DCM, 3×10 mL).

  • Purification: Dry the combined organic layers over MgSO4​ , filter, and concentrate. Purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Self-Validating System
  • Spectroscopic Validation (FT-IR & NMR): The success of the reaction is immediately verifiable via FT-IR by the disappearance of the ester carbonyl stretch ( ∼1735 cm−1 ) and the appearance of a strong amide carbonyl stretch ( ∼1650 cm−1 ) alongside an N-H stretch ( ∼3300 cm−1 ). In 1H NMR, the sharp singlet of the methyl ester ( ∼3.7 ppm ) will vanish, replaced by the corresponding amine substituents.

Biological Screening Application: Targeting the COX-2 Pathway

Because the core scaffold is structurally homologous to phenylacetic acid-derived NSAIDs, the resulting biaryl acetamide libraries are prime candidates for screening against the Cyclooxygenase-2 (COX-2) enzyme. Derivatization alters the steric bulk and electronic distribution, allowing researchers to probe the hydrophobic pockets of the COX-2 active site for selective inhibition over COX-1, thereby minimizing gastrointestinal side effects.

Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PG Prostaglandins (PGG2/PGH2) COX2->PG Catalysis Inflammation Inflammatory Response PG->Inflammation Receptor Binding Inhibitor Synthesized Biaryl Acetamides (Screening Library) Inhibitor->COX2 Competitive Inhibition

Mechanism of action for library compounds targeting the COX-2 inflammatory pathway.

Quantitative Data: Expected Reaction Scope

The following table summarizes the expected yields and reaction conditions when applying the above protocols to various coupling partners, demonstrating the robustness of the derivatization strategy.

Derivatization TypeCoupling PartnerProtocol UsedTime (h)Expected Yield (%)Primary Impurity Profile
Suzuki Coupling Phenylboronic AcidProtocol A488 - 92%Protodeboronated arene (<5%)
Suzuki Coupling 4-Methoxyphenylboronic AcidProtocol A490 - 95%Homocoupled biaryl (<2%)
Suzuki Coupling 3-Pyridylboronic AcidProtocol A675 - 80%Unreacted starting material
Direct Amidation BenzylamineProtocol B1285 - 89%Hydrolyzed carboxylic acid
Direct Amidation Morpholine (Secondary)Protocol B1670 - 75%Unreacted starting material
Dual Derivatization Phenylboronic acid, then BenzylamineProtocols A + B20 (Total)65 - 70% (Overall)Trace cross-reactivity byproducts

References

  • Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - Nature Protocols (2007) -[Link]

  • Development of a Sustainable Catalytic Ester Amidation Process - ACS Sustainable Chemistry & Engineering (2013) -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 2-(4-bromo-3-methylphenyl)acetate Hydrolysis

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the saponification (basic hydrolysis) of Methyl 2-(4-bromo-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the saponification (basic hydrolysis) of Methyl 2-(4-bromo-3-methylphenyl)acetate to yield 2-(4-bromo-3-methylphenyl)acetic acid .

Rather than simply providing a recipe, this guide deconstructs the physical chemistry and mechanistic causality behind the protocol to ensure your workflow is robust, scalable, and self-validating.

Mechanistic Overview & Workflow

The conversion of an ester to a carboxylic acid via basic hydrolysis (saponification) operates through a two-step addition-elimination mechanism (nucleophilic acyl substitution)[1]. The reaction is driven to completion because the highly basic conditions immediately deprotonate the resulting carboxylic acid, rendering the forward reaction entirely irreversible[2].

SaponificationPathway cluster_0 Reaction Phase (Basic Conditions) cluster_1 Workup Phase (Acidic Conditions) Ester Methyl 2-(4-bromo-3-methylphenyl)acetate (Substrate) LiOH LiOH in THF/MeOH/H2O (Nucleophilic Attack) Ester->LiOH Tetrahedral Tetrahedral Intermediate (Li+ Stabilized) LiOH->Tetrahedral Carboxylate Lithium 2-(4-bromo-3-methylphenyl)acetate (Irreversible Salt Formation) Tetrahedral->Carboxylate Alkoxide Elimination Acidification 1M HCl Addition (pH < 2.5) Carboxylate->Acidification Product 2-(4-bromo-3-methylphenyl)acetic acid (Final Product) Acidification->Product Protonation & Extraction

Mechanistic workflow of basic ester hydrolysis and subsequent acidic workup.

Quantitative Data: Condition Screening

Selecting the correct base and solvent system is critical. The table below summarizes the optimization parameters for the hydrolysis of 10 mmol of substrate.

EntryBase (Eq)Solvent System (Ratio)Phase StateTemp (°C)Time (h)Conversion (%)
1NaOH (2.0)THF / H₂O (1:1)Biphasic251278%
2LiOH (2.0)THF / H₂O (1:1)Biphasic25888%
3NaOH (2.0)THF / MeOH / H₂O (3:1:1)Monophasic25494%
4 LiOH (2.0) THF / MeOH / H₂O (3:1:1) Monophasic 25 2.5 >99%
5LiOH (2.0)THF / MeOH / H₂O (3:1:1)Monophasic601>99% (Trace impurities)

Key Insight: Entry 4 represents the optimal conditions. The addition of methanol bridges the polarity gap between THF and water, creating a monophasic system that eliminates mass transfer limitations[3]. Furthermore, lithium cations ( Li+ ) act as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the hydroxide ion compared to sodium ( Na+ )[4].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes built-in checkpoints to ensure chemical fidelity.

Scale: 10.0 mmol (2.43 g) of Methyl 2-(4-bromo-3-methylphenyl)acetate.

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve 2.43 g of the ester in 30 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH).

    • Causality: The substrate is highly lipophilic. Dissolving it in the organic layer first ensures it does not crash out when the aqueous base is introduced.

  • Base Addition: Dissolve 0.84 g (20.0 mmol, 2.0 eq) of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring organic mixture at room temperature (25 °C).

  • Monitoring: Stir the monophasic mixture for 2.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV detection).

    • Validation: The starting material ( Rf​≈0.6 ) should completely disappear, with the product remaining at the baseline ( Rf​=0.0 ) as a highly polar carboxylate salt.

  • Volatile Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove THF and MeOH.

    • Causality: If organic solvents remain during the acidic workup, the newly protonated (and highly soluble) carboxylic acid will partition poorly into your extraction solvent, leading to significant yield loss.

  • Aqueous Wash: Dilute the remaining aqueous residue with 20 mL of water. Extract once with 20 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM), and discard the organic layer.

    • Validation: This step purifies the mixture by removing any unreacted ester or non-polar organic impurities. The desired product remains in the aqueous layer as the water-soluble lithium salt.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 - 2.5 (verify with pH paper).

    • Causality: The pKa of phenylacetic acid derivatives is approximately 4.3. Acidifying to pH < 2.5 ensures >99% of the carboxylate salt is protonated into the neutral carboxylic acid, which will often precipitate as a white solid.

  • Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with 30 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 2-(4-bromo-3-methylphenyl)acetic acid.

Troubleshooting & FAQs

Q1: My reaction stalls at ~80% conversion, even after 12 hours. How do I push it to completion? A: Stalled saponification is almost always a phase-transfer issue. If your solvent ratio drifts (e.g., due to THF evaporation) or if you omitted methanol, the reaction becomes biphasic[3]. The lipophilic ester and the hydrophilic hydroxide ion physically cannot interact efficiently. Solution: Add 10-15% (v/v) Methanol to the reaction mixture to restore a monophasic state and ensure proper mixing.

Q2: I achieved full conversion on TLC, but my isolated yield after workup is only 40%. Where did my product go? A: Product loss during workup typically stems from two errors:

  • Incomplete removal of THF/MeOH: If water-miscible organic solvents are present during extraction, they act as a co-solvent, pulling your product into the aqueous waste. Ensure strict concentration prior to acidification.

  • Insufficient Acidification: If you only acidified to pH 4-5, a large equilibrium fraction of your product remains as the water-soluble carboxylate salt. You must drive the pH down to 2.0 to ensure complete protonation[1].

Q3: Can I substitute Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for Lithium Hydroxide (LiOH)? A: Yes, saponification will still occur with NaOH or KOH[1]. However, LiOH is strongly recommended for this specific substrate. Lithium cations have a higher charge density, which actively coordinates with the ester's carbonyl oxygen in THF/water mixtures, accelerating the reaction rate significantly compared to sodium or potassium[4]. Additionally, LiOH exhibits superior solubility in THF-rich solvent systems.

Q4: Is there a risk of nucleophilic aromatic substitution ( SN​Ar ) displacing the bromine atom under these basic conditions? A: No. While hydroxide is a strong nucleophile, the bromine atom on the phenyl ring is not sufficiently activated. SN​Ar requires strong electron-withdrawing groups (like −NO2​ ) ortho or para to the leaving group to stabilize the Meisenheimer complex. The methyl group on your substrate is actually electron-donating, making the ring highly deactivated toward SN​Ar . The ester carbonyl is infinitely more electrophilic.

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Optimization

Identifying and minimizing side reactions in the synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with synthesizing Methyl 2-(4-bromo-3-methylphenyl)acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with synthesizing Methyl 2-(4-bromo-3-methylphenyl)acetate .

Synthesizing this specific halogenated phenylacetate presents significant regiochemical and chemoselective challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality of side reactions and providing field-proven, self-validating protocols to ensure absolute structural control.

Part 1: Mechanistic Context & Route Selection

The synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate is typically approached via one of two distinct synthetic logic pathways:

  • Route A (Direct Bromination): Electrophilic aromatic bromination of methyl 2-(m-tolyl)acetate.

  • Route B (Nitrile Homologation): A bottom-up approach starting from 4-bromo-3-methylbenzyl bromide via cyanation, hydrolysis, and esterification.

As detailed in the troubleshooting section below, Route B is the authoritative standard for this molecule. Route A is fundamentally flawed due to competing directing effects on the benzene ring, which lead to inseparable regioisomers[1].

Quantitative Route Comparison
ParameterRoute A: Direct Aromatic BrominationRoute B: Nitrile Homologation (Recommended)
Regioselectivity Poor (Mixture of 4-bromo and 6-bromo isomers)Absolute (Regiochemistry fixed in starting material)
Major Side Reactions Over-bromination, benzylic bromination, regioisomerismBenzyl alcohol formation, incomplete hydrolysis
Overall Yield Low (<30% isolated yield of target isomer)High (70-85% over 3 steps)
Scalability Not recommended due to difficult chromatographic separationExcellent; intermediates can be purified via acid/base extraction

Part 2: Troubleshooting Guides & FAQs

Q1: Why do I get a complex mixture of regioisomers when directly brominating methyl 2-(m-tolyl)acetate, and how can I minimize this?

A1: This is a fundamental issue of competing directing groups. The methyl group (-CH₃) is a stronger ring-activating group than the methyl acetate group (-CH₂COOCH₃). The ester carbonyl exerts an electron-withdrawing inductive (-I) effect that dampens the electron-donating capability of the methylene bridge.

Consequently, electrophilic attack is primarily directed ortho and para to the methyl group. Position 6 (para to -CH₃) is sterically and electronically favored over Position 4 (ortho to -CH₃), leading to methyl 2-(6-bromo-3-methylphenyl)acetate as the major side product[1]. To minimize this and ensure absolute regiocontrol, abandon direct bromination and utilize the Nitrile Homologation route (Route B).

Regioselectivity SM Methyl 2-(m-tolyl)acetate Reagents Electrophilic Bromination (Br2, FeBr3) SM->Reagents Target Methyl 2-(4-bromo-3-methylphenyl)acetate (Target, Minor) Reagents->Target ortho to -CH3 para to -CH2COOMe Side1 Methyl 2-(6-bromo-3-methylphenyl)acetate (Major Side Product) Reagents->Side1 para to -CH3 ortho to -CH2COOMe Side2 Methyl 2-(2-bromo-3-methylphenyl)acetate (Sterically Hindered) Reagents->Side2 ortho to both groups

Fig 1: Regioselectivity challenges in the direct electrophilic bromination of methyl 2-(m-tolyl)acetate.

Q2: During the cyanation of 4-bromo-3-methylbenzyl bromide, I observe significant formation of a polar byproduct. What is it, and how do I prevent it?

A2: The polar byproduct is 4-bromo-3-methylbenzyl alcohol, resulting from competitive nucleophilic substitution by water. Traditional protocols use aqueous ethanol at reflux, which exacerbates this hydrolysis[2].

Solution: Transition to a biphasic Phase-Transfer Catalysis (PTC) system. By using a dichloromethane/water mixture with tetrabutylammonium bromide (TBAB), you enhance the lipophilicity of the cyanide ion. This accelerates the cyanation reaction in the organic phase while physically isolating the benzyl bromide from the bulk aqueous phase, effectively suppressing the hydrolysis side reaction.

Q3: My acidic hydrolysis of 4-bromo-3-methylphenylacetonitrile stalls, yielding a mixture. How do I drive it to completion?

A3: Nitrile hydrolysis proceeds via a primary amide intermediate (4-bromo-3-methylphenylacetamide). The conversion of the amide to the carboxylic acid is the rate-limiting step due to the resonance stability of the amide bond. If the reaction stalls, the thermodynamic threshold for amide protonation has not been met.

Solution: Utilize harsh conditions: 8.6 M H₂SO₄ heated to 140 °C overnight[1]. The high acid concentration protonates the amide carbonyl, increasing its electrophilicity and driving the hydrolysis to the carboxylic acid.

Q4: What is the most reliable protocol for the final esterification to prevent ester cleavage during workup?

A4: Fischer esterification is an equilibrium process. The critical failure point is not the reaction itself, but the workup. If the reaction mixture is concentrated under reduced pressure while still acidic, the equilibrium shifts, and reverse hydrolysis occurs as the methanol evaporates.

Solution: Always quench the reaction mixture with saturated aqueous NaHCO₃ to neutralize the H₂SO₄ catalyst before removing the methanol in vacuo[3].

Part 3: Self-Validating Experimental Protocols

The following workflow relies on the Nitrile Homologation logic. It is designed as a self-validating system : the purification logic at Phase 2 (acid/base extraction) guarantees that unreacted starting materials cannot carry over into the final product.

Homologation A 4-Bromo-3-methylbenzyl bromide B Cyanation (NaCN, Phase Transfer) A->B C 4-Bromo-3-methylphenylacetonitrile B->C D Hydrolysis (H2SO4, 140°C) C->D E 4-Bromo-3-methylphenylacetic acid D->E F Esterification (MeOH, H+) E->F G Methyl 2-(4-bromo-3-methylphenyl)acetate F->G

Fig 2: Reliable bottom-up synthetic workflow via nitrile homologation to ensure absolute regiocontrol.

Phase 1: Cyanation (Phase-Transfer Catalyzed)
  • Dissolve 4-bromo-3-methylbenzyl bromide (1.0 equiv) in dichloromethane (10 volumes).

  • Prepare a separate solution of sodium cyanide (1.2 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) in water (5 volumes).

  • Combine the solutions and stir vigorously (1000+ rpm) at room temperature until GC-MS indicates complete consumption of the starting material (typically 4-6 hours).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-bromo-3-methylphenylacetonitrile.

Phase 2: Acidic Hydrolysis (Self-Validating Purification)
  • Suspend the crude nitrile in 8.6 M H₂SO₄ (approx. 10 volumes).

  • Heat the mixture to 140 °C for 12-16 hours under a reflux condenser[1].

  • Cool the mixture to room temperature and extract with dichloromethane (3 × 5 volumes).

  • Validation Step: Extract the combined organic layers with 2M NaOH. Causality: The target carboxylic acid deprotonates and enters the aqueous phase as a highly soluble sodium salt. Any unreacted nitrile or intermediate amide remains trapped in the organic phase, which is discarded.

  • Carefully acidify the aqueous phase with 6M HCl until pH 1-2 is reached. The pure 4-bromo-3-methylphenylacetic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Phase 3: Fischer Esterification
  • Dissolve the purified carboxylic acid in anhydrous methanol (10 volumes).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise.

  • Reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C. Crucial: Quench slowly with saturated aqueous NaHCO₃ until the pH stabilizes at 7-8 to neutralize all acid[3].

  • Evaporate the majority of the methanol in vacuo.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield pure Methyl 2-(4-bromo-3-methylphenyl)acetate.

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Troubleshooting

Common impurities in Methyl 2-(4-bromo-3-methylphenyl)acetate and their removal

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS No. 885681-93-6).[1] This document is intended for researchers, chemists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS No. 885681-93-6).[1] This document is intended for researchers, chemists, and drug development professionals who are utilizing this intermediate in their synthetic workflows. Here, we address common questions regarding impurities, provide troubleshooting guides for purification, and offer detailed experimental protocols to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of Methyl 2-(4-bromo-3-methylphenyl)acetate?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities are frequently encountered. These can be broadly categorized as starting materials, reaction by-products, and degradation products.

Impurity NameCategoryLikely Origin
2-(4-bromo-3-methylphenyl)acetic acid Degradation / Incomplete ReactionHydrolysis of the methyl ester during aqueous workup or prolonged storage. Can also be an unreacted starting material if the final step was esterification.
4-bromo-3-methyltoluene Starting MaterialUnreacted starting material from an initial benzylic bromination or oxidation step.
Isomeric Acetates By-productFormation of positional isomers (e.g., Methyl 2-(2-bromo-5-methylphenyl)acetate) during the bromination of the aromatic ring of a precursor.
Methyl Bromoacetate Starting MaterialExcess reagent from an alkylation reaction with 2-(4-bromo-3-methylphenyl)acetic acid or a related precursor.
Solvents Process-relatedResidual solvents from the reaction or initial workup (e.g., Toluene, Dichloromethane, Tetrahydrofuran).

Q2: My crude product contains the corresponding carboxylic acid, 2-(4-bromo-3-methylphenyl)acetic acid. What is the chemical reason for this, and how do I remove it?

A2: The presence of the carboxylic acid is typically due to the hydrolysis of the methyl ester. This reaction is catalyzed by either acidic or basic conditions, which can occur during an aqueous reaction workup if the pH is not carefully controlled.[2][3] The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

To remove this acidic impurity, a simple liquid-liquid extraction with a mild aqueous base is highly effective. The process involves:

  • Dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The basic bicarbonate solution deprotonates the carboxylic acid, forming a water-soluble sodium carboxylate salt. This salt then partitions into the aqueous layer, effectively removing it from the desired ester which remains in the organic phase.

  • Subsequent washing with brine (saturated NaCl solution) and drying over an anhydrous salt (like Na₂SO₄ or MgSO₄) removes residual water before solvent evaporation.

Q3: Thin-Layer Chromatography (TLC) of my product shows a non-polar spot that runs near the solvent front. What could this be?

A3: A highly non-polar impurity that travels with or near the solvent front on a silica gel TLC plate is often an unreacted hydrocarbon starting material. In the context of synthesizing Methyl 2-(4-bromo-3-methylphenyl)acetate, the most likely candidate is 4-bromo-3-methyltoluene . This impurity would originate from an incomplete initial reaction if, for example, the synthesis started with the benzylic functionalization of 4-bromo-3-methyltoluene. Its removal is best achieved through silica gel column chromatography, as its low polarity will cause it to elute much faster than the more polar ester product.

Q4: I suspect I have isomeric impurities. Why are they difficult to separate and what is the best strategy?

A4: Positional isomers, such as those formed during aromatic bromination, often have very similar polarities and boiling points, making them challenging to separate by standard distillation or simple recrystallization.[4] Their structural similarity leads to comparable interactions with both the stationary and mobile phases in chromatography.

The most effective method for separating isomers is meticulous silica gel column chromatography .[5][6] The key to success is to develop an optimal eluent system using TLC first. A solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate), should be identified that provides the maximum possible separation (ΔRf) between the product and impurity spots on the TLC plate.[4] A slow, carefully performed gradient elution during column chromatography is often necessary to resolve these closely-related compounds.[4]

Troubleshooting Purification

Problem: My product fails to crystallize from the chosen solvent system during recrystallization.

Solution: This is a common issue that can be caused by several factors:

  • High Impurity Load: If the crude material is less than ~90% pure, the high concentration of impurities can inhibit the formation of a crystal lattice. It is recommended to first pass the crude material through a silica gel plug or perform column chromatography to remove the bulk of impurities.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] If the compound remains soluble at low temperatures, the solvent is too polar. If it doesn't dissolve even when boiling, the solvent is not polar enough.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.

  • Oily Product: The product may be an oil at room temperature, or the impurities may be acting as a eutectic mixture, depressing the melting point. In this case, column chromatography is the required purification method.

Problem: After column chromatography, my product is a discolored oil instead of a solid.

Solution:

  • Residual Solvent: High-boiling point solvents from the chromatography eluent (like ethyl acetate) may be present. Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent.[5]

  • Thermal Degradation: The compound may be sensitive to heat. If a rotary evaporator was used at a high temperature, degradation could have occurred. Always remove solvent at the lowest practical temperature and pressure.[5]

  • Persistent Impurities: A persistent, colored impurity may have co-eluted with your product. You can try treating a solution of the product with activated charcoal to adsorb colored impurities, followed by filtration through celite before the final recrystallization step.[8]

Purification Protocols & Workflows

Protocol 1: Aqueous Basic Wash for Carboxylic Acid Removal

This protocol is designed to remove acidic impurities, primarily 2-(4-bromo-3-methylphenyl)acetic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (from CO₂ evolution if significant acid is present).

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and any remaining bicarbonate.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Diagram: Aqueous Workup Workflow

G crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel: Add Sat. NaHCO₃(aq) crude->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (Contains Impurity Salt) Discard separate->aq_layer org_layer Organic Layer (Contains Product) separate->org_layer brine_wash Wash with Brine org_layer->brine_wash dry Dry over Na₂SO₄ brine_wash->dry concentrate Filter & Concentrate dry->concentrate purified Product Free of Acidic Impurities concentrate->purified

Caption: Workflow for removing acidic impurities via basic aqueous extraction.

Protocol 2: Silica Gel Column Chromatography

This protocol is for separating the target compound from non-polar impurities (e.g., 4-bromo-3-methyltoluene) and closely-related isomers.

  • Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system should give the desired product an Rf value of ~0.3. For this compound, a system in the range of 95:5 to 90:10 (Hexane:Ethyl Acetate) is often effective.[6][9]

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with your initial, least polar eluent mixture (e.g., 98:2 Hexane:EtOAc). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product (post-aqueous wash) in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[4]

  • Elution: Begin eluting with the non-polar solvent system. Non-polar impurities like 4-bromo-3-methyltoluene will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 98:2 to 95:5 to 90:10 Hexane:EtOAc) to elute the product.[4] This gradual change is crucial for separating compounds with similar polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Combine & Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Recrystallization

This is a final polishing step to achieve high analytical purity.

  • Solvent Selection: A common and effective solvent system for a compound of this nature is a binary mixture, such as ethyl acetate and a non-polar anti-solvent like hexane or heptane.[7][10]

  • Dissolution: In an Erlenmeyer flask, dissolve the purified product from chromatography in a minimal amount of warm ethyl acetate.

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[4] Once at room temperature, you can add hexane dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Cooling: Allow the flask to stand undisturbed at room temperature, then transfer it to an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][8]

  • Washing & Drying: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the final, high-purity product.

Diagram: General Purification Strategy

G cluster_0 Initial Purification cluster_1 Primary Separation cluster_2 Final Polishing crude Crude Reaction Mixture wash Aqueous Basic Wash (Protocol 1) crude->wash Removes Acid chrom Column Chromatography (Protocol 2) wash->chrom Removes Isomers & Non-polar Impurities recryst Recrystallization (Protocol 3) chrom->recryst final Pure Product (>99%) recryst->final High Purity

Caption: A comprehensive workflow for the purification of Methyl 2-(4-bromo-3-methylphenyl)acetate.

References

  • Supporting Information for: A new luminescent Zn(II)-based 2D-coordination polymer for selective detection of nitroaromatic compounds. IUCr Journals. [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]

  • MySkinRecipes. Methyl 2-(4-bromo-3-methylphenyl)acetate. [Link]

  • Supporting Information for: A Highly Efficient and Enantioselective Intramolecular C−H Insertion Reaction of Donor/Donor Carbenes Catalyzed by an Iridium(III) Complex. Angewandte Chemie. [Link]

  • Supporting Information for: Pd-Catalyzed Intramolecular C–H Functionalization/C–C Bond Formation: A Straightforward Synthesis of Fluorenones. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • Khan, I., & Ibrar, A. (2015). 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Overly, K. (2013, September 9). Recrystallization. YouTube. [Link]

  • Supporting Information for: A General and Efficient Method for the Synthesis of Unsymmetrical Triarylmethanes. Wiley-VCH. [Link]

  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

  • Liu, F., Ren, S.-Y., & Yang, W.-J. (2011). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Journal of the Chinese Chemical Society. [Link]

  • US Patent 3,904,676A. (1975). Purification of methyl acetate.
  • US Patent 3,578,706A. (1971). Removal of bromine-containing impurities from aqueous acetic acid.
  • NextSDS. (n.d.). methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information. [Link]

  • University of Rochester. How to Remove Sticky Reagents during Workup. [Link]

  • ResearchGate. (2014, July 15). How can I remove excess of methyl bromoacetate from a reaction mixture?. [Link]

  • Sinninghe Damsté, J. S., et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2016). Progress in purification of methyl acetate. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Random Experiments International. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). YouTube. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(4-bromo-3-methylphenyl)acetate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 2-(4-bromo-3-methylphenyl)acetate. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-(4-bromo-3-methylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We understand that managing the solubility of reactants is paramount for achieving optimal reaction kinetics, yield, and purity. This document provides in-depth troubleshooting advice, scientifically-grounded explanations, and actionable protocols to address the specific solubility challenges associated with this compound.

Compound Profile and Solubility Fundamentals

Methyl 2-(4-bromo-3-methylphenyl)acetate is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its structure, featuring a substituted aromatic ring, makes it an excellent candidate for cross-coupling reactions, while the ester moiety allows for further functionalization.[1]

However, the physicochemical properties of the molecule present a classic solubility challenge. The brominated, methylated phenyl ring is large and lipophilic, favoring dissolution in non-polar organic solvents. Conversely, the methyl acetate group introduces polarity. This balance dictates its solubility, often leading to poor performance in either highly polar or purely non-polar solvents, and creating significant hurdles in biphasic reaction systems.

Table 1: Physical Properties of Methyl 2-(4-bromo-3-methylphenyl)acetate and Analogs

Property Value / Observation Source Analogy
Molecular Formula C₁₀H₁₁BrO₂ -
Appearance Likely a liquid or low-melting solid Methyl 2-(3-bromophenyl)acetate is a liquid.
Polarity Moderately polar Based on structure

| Reactivity | Bromo group active in cross-coupling; ester group susceptible to hydrolysis. |[1][2][3] |

Based on structurally similar compounds, we can estimate its solubility in common laboratory solvents. It is critical to recognize that these are estimations; experimental verification is always recommended.

Table 2: Estimated Solubility in Common Organic Solvents at 25°C

Solvent Type Estimated Solubility Rationale / Analogous Compound
Toluene Aromatic Soluble Aromatic compounds often show good solubility in toluene.[4]
Dichloromethane (DCM) Chlorinated Soluble Halogenated aromatics typically dissolve well in chlorinated solvents.[4]
Tetrahydrofuran (THF) Ether Soluble A good general-purpose solvent for moderately polar compounds.
Ethyl Acetate Ester Soluble Esters are generally soluble in other esters like ethyl acetate.[4]
Acetone Ketone Soluble Good solubility is expected due to its polarity.[4]
Methanol / Ethanol Polar Protic Moderately Soluble The polar ester group aids solubility, but the large aromatic ring limits it.[4]
Hexane / Heptane Aliphatic Sparingly Soluble The compound's polarity limits solubility in non-polar hydrocarbons.[4]

| Water | Aqueous | Insoluble | Aromatic esters of this size are generally insoluble in water.[4] |

Troubleshooting Guide & FAQs

This section addresses the most common solubility-related issues encountered during reactions with Methyl 2-(4-bromo-3-methylphenyl)acetate.

Q1: My reaction has started, but the substrate is precipitating ("crashing out") of the solution. What is happening and what is my first step?

Answer: Precipitation mid-reaction typically occurs for two reasons: a change in the solvent composition as reactants are consumed and products are formed, or a change in temperature if the reaction is exothermic and then cools. The immediate consequence is a drastic reduction in the reaction rate, as the substrate is no longer in the solution phase to react.

Your first step is to diagnose the root cause and apply a systematic approach to resolving it. Do not simply add more solvent without a plan, as this can unnecessarily dilute your reactants and slow the reaction.

A Issue: Substrate Precipitation B Step 1: Pause Reaction (if possible) & Analyze A->B C Is the reaction mixture homogeneous? B->C D No -> Biphasic System. Go to Q4 C->D No E Yes -> Single-Phase System C->E Yes F Option A: Gentle Heating E->F G Option B: Add Co-Solvent E->G H Did substrate redissolve? F->H G->H I Yes -> Continue Reaction H->I Yes J No -> Re-evaluate entire solvent system H->J No

Caption: Initial troubleshooting workflow for substrate precipitation.

Q2: How do I choose the right solvent or co-solvent system to prevent solubility issues from the start?

Answer: The principle of "like dissolves like" is your primary guide.[5] Given the moderate polarity of Methyl 2-(4-bromo-3-methylphenyl)acetate, solvents of intermediate polarity like THF, ethyl acetate, or acetone are excellent starting points.

However, many reactions require conditions or reagents that are incompatible with a single solvent system. For instance, Suzuki couplings often use an aqueous base, creating a biphasic mixture.[6] In these cases, a co-solvent is essential. A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[7]

Causality: A co-solvent works by modifying the overall polarity of the solvent mixture, making it more "hospitable" to your substrate. For example, in a reaction using a largely non-polar solvent like toluene and an aqueous reagent, adding a polar aprotic co-solvent like N,N-Dimethylformamide (DMF) or THF can create a single, homogeneous phase.[8]

Table 3: Recommended Co-Solvent Systems for Common Reactions

Reaction Type Primary Solvent Recommended Co-Solvent Rationale
Suzuki Coupling Toluene / Dioxane Ethanol, DMF To dissolve the inorganic base and facilitate interaction between phases.
Heck / Sonogashira Coupling Acetonitrile, DMF - (Often used as primary solvent) These polar aprotic solvents are excellent for dissolving both the substrate and the catalyst complex.

| Base-Mediated Hydrolysis | Water | THF, Dioxane, Ethanol | To create a single phase between the aqueous base and the organic ester. |

Q3: Can I simply heat the reaction to improve solubility? What are the risks?

Answer: Yes, for the vast majority of solid organic compounds, solubility increases with temperature.[9] This is because the dissolution process is typically endothermic, meaning it consumes heat. By adding heat, you shift the equilibrium toward dissolution. Increasing the kinetic energy of the solvent molecules also allows them to more effectively break apart the solute's crystal lattice.[10]

However, you must consider two primary risks:

  • Substrate Degradation: While Methyl 2-(4-bromo-3-methylphenyl)acetate is relatively stable, excessively high temperatures (e.g., >150°C for prolonged periods) can lead to decomposition. Always determine the thermal stability of your compound if you plan to use high temperatures.

  • Side Reactions: The most significant risk for this specific substrate is the hydrolysis of the ester group . In the presence of water (even trace amounts) and especially under basic or acidic conditions, elevated temperatures will accelerate the conversion of the methyl ester to the corresponding carboxylic acid, reducing the yield of your desired product.[3][11]

Protocol: Before running a reaction at an elevated temperature, perform a small-scale stability test. Dissolve your substrate in the chosen solvent system, heat it to the target temperature for 1-2 hours, and then analyze the sample by TLC or LC-MS to check for the appearance of new, lower-polarity spots (degradation) or a more polar spot corresponding to the carboxylic acid.

Q4: My reaction requires an aqueous base, but my substrate is only soluble in an organic solvent. How can I make them react efficiently?

Answer: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[12][13] It acts like a "shuttle" for one of the reactants.

Mechanism of Action: In your case, the reactant in the aqueous phase is likely the hydroxide or carbonate anion from the base. The reactant in the organic phase is your substrate. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), swaps its bromide anion for a hydroxide anion at the phase interface. This new, lipophilic ion pair (e.g., [N(Bu)₄]⁺[OH]⁻) is soluble in the organic phase. It can then travel to and react with your substrate.[14]

Why it works: The PTC overcomes the physical separation of the reactants, dramatically increasing the reaction rate compared to an uncatalyzed biphasic system, which would rely on slow mixing at the interface.[14][15] This technique is a cornerstone of green chemistry because it often reduces the need for hazardous, anhydrous organic solvents.[13]

cluster_0 Organic Phase cluster_1 Aqueous Phase A Substrate (R-CO₂Me) C Product (R-CO₂H) A->C Hydrolysis D [Q⁺][MeO⁻] (Catalyst-Methoxide Pair) A->D Forms B [Q⁺][OH⁻] (Catalyst-Hydroxide Pair) B->A Reaction F Q⁺X⁻ (Initial Catalyst) B->F Returns to Interface G MeO⁻ D->G Crosses Interface E OH⁻ (from NaOH) F->B Crosses Interface F->E Anion Exchange

Caption: Mechanism of Phase-Transfer Catalyzed Ester Hydrolysis.

Table 4: Common Phase-Transfer Catalysts

Catalyst Chemical Name Typical Use Case
TBAB Tetrabutylammonium Bromide General purpose, good for nucleophilic substitutions and hydrolysis.[15]
Aliquat 336 Methyltrioctylammonium Chloride Highly lipophilic, effective for reactions with very non-polar organic phases.

| 18-Crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane | Used to transport alkali metal cations (like K⁺) into the organic phase.[12] |

Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol allows you to quickly determine the optimal solvent for your compound under your specific reaction conditions.

  • Preparation: Place 10 mg of Methyl 2-(4-bromo-3-methylphenyl)acetate into several separate, small vials.

  • Solvent Addition: To each vial, add 0.1 mL of a different test solvent (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol).

  • Observation at Room Temperature: Agitate the vials for 2 minutes. Record whether the solid dissolves completely, partially, or not at all.

  • Heating: Place the vials with undissolved solid into a heating block set to your intended reaction temperature (e.g., 80°C).

  • Observation at Elevated Temperature: Agitate for another 2 minutes. Record the solubility.

  • Analysis: Choose the solvent that provides complete dissolution at the lowest possible temperature. If no single solvent is effective, identify a promising candidate for use in a co-solvent system.

Protocol 2: Example Suzuki Coupling with a Co-Solvent System

This protocol is adapted from general methods for Suzuki-Miyaura cross-coupling reactions and demonstrates the use of a co-solvent.[16]

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add the primary solvent, Toluene (5 mL), followed by the co-solvent, Ethanol (1 mL). Stir to dissolve the solids.

  • Base Addition: Add an aqueous solution of 2M Sodium Carbonate (Na₂CO₃) (1.5 mL). The mixture will be biphasic but well-emulsified with stirring.

  • Reaction: Heat the mixture to 90°C and monitor the reaction progress by TLC or LC-MS. The co-solvent ensures sufficient interaction between the organic-soluble substrate/catalyst and the aqueous-soluble base.[17]

  • Workup: After completion, cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References
  • Cosolvent - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved March 20, 2026, from [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update. (2018, April 30). Retrieved March 20, 2026, from [Link]

  • Toward overcoming solubility issues in organic chemistry - ScienceDaily. (2021, May 20). Retrieved March 20, 2026, from [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Retrieved March 20, 2026, from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? - GSC Biological and Pharmaceutical Sciences. (2017, March 10). Retrieved March 20, 2026, from [Link]

  • Green Solvents in Organic Synthesis - IntechOpen. (2024, January 9). Retrieved March 20, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 20, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved March 20, 2026, from [Link]

  • Co‐solvent systems of various organic solvents tested - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • SOLVENTS: From Past to Present | ACS Omega. (2024, February 6). Retrieved March 20, 2026, from [Link]

  • Methyl 2-bromoacetate - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • The Solubility Rules: Why Are All Acetates Soluble? | Request PDF - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • 9.4: The Effect of Temperature on Solubility - Chemistry LibreTexts. (2022, August 8). Retrieved March 20, 2026, from [Link]

  • Measurement and correlation of the solubility of sodium acetate in eight pure and binary solvents | Request PDF - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. (2018, April 24). Retrieved March 20, 2026, from [Link]

  • Effect of Temperature on Solubility - University of Washington. (n.d.). Retrieved March 20, 2026, from [Link]

  • Methyl 2-(4-bromo-3-methylphenyl)acetate - MySkinRecipes. (n.d.). Retrieved March 20, 2026, from [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate - CORA. (2013, May 30). Retrieved March 20, 2026, from [Link]

  • JPH10139716A - Hydrolysis of methyl acetate - Google Patents. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]

  • Kinetics of Methyl Acetate Hydrolysis | PDF - Scribd. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents - Scientific Journals and Conferences. (n.d.). Retrieved March 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 20, 2026, from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16). Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Monitoring the progress of reactions involving Methyl 2-(4-bromo-3-methylphenyl)acetate by TLC or LC-MS

Welcome to the Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome common analytical hurdles when monitoring...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome common analytical hurdles when monitoring reactions involving Methyl 2-(4-bromo-3-methylphenyl)acetate .

Whether you are performing Suzuki-Miyaura cross-couplings, ester saponifications, or alpha-alkylations, this guide synthesizes field-proven methodologies with the fundamental physicochemical causality behind them.

Compound Analytical Profile

Before troubleshooting, it is critical to understand the baseline analytical parameters of your starting material. The presence of both an ester moiety and a bromine atom dictates its behavior in chromatography and mass spectrometry.

PropertyValue
Chemical Name Methyl 2-(4-bromo-3-methylphenyl)acetate
Molecular Formula C10H11BrO2
Monoisotopic Mass ( 79 Br) 241.9942 Da
Monoisotopic Mass ( 81 Br) 243.9922 Da
Expected[M+NH 4​ ] + ( 79 Br / 81 Br) 260.027 / 262.025 m/z
Expected [M+Na] + ( 79 Br / 81 Br) 264.983 / 266.981 m/z
Diagnostic MS Feature 1:1 Isotope Doublet (M, M+2)

TLC Troubleshooting Guide

Q: My starting material and the reaction product are co-eluting on standard silica gel TLC. How can I resolve this? A: Co-elution occurs when the starting material and product share nearly identical dipole moments and hydrogen-bonding capabilities. This is a frequent issue in cross-coupling reactions where the bromo group is replaced by a relatively non-polar aryl group, resulting in negligible polarity shifts.

  • Solution: First, implement a self-validating system by always running a "co-spot" (Starting Material + Reaction Mixture overlaid) to confirm true co-elution rather than just similar Rf​ values[1]. Next, alter the solvent selectivity. Shift from a standard Hexane/Ethyl Acetate system to a system with different dipole interactions, such as Toluene/Acetone or Dichloromethane/Hexane. If monitoring a highly complex mixture, perform Two-Dimensional TLC (2D-TLC) by developing the plate in one solvent system, rotating it 90 degrees, and developing it in a second system[1].

Q: The spots are difficult to visualize under 254 nm UV light, or I suspect I have non-UV active aliphatic byproducts. What is the best alternative? A: While Methyl 2-(4-bromo-3-methylphenyl)acetate contains a substituted benzene ring and is highly UV-active, saturation of the ring during reduction reactions or cleavage of the ester can alter or destroy the chromophore.

  • Solution: Utilize a chemical stain to validate the presence of non-chromophoric mass. Phosphomolybdic acid (PMA) is highly effective for esters and aliphatic products, oxidizing the compounds while being reduced to a highly visible molybdenum blue.

LC-MS Troubleshooting Guide

Q: I am analyzing the reaction mixture via LC-MS (ESI+), but I cannot find the molecular ion [M+H] + for the starting material. Did it degrade? A: Not necessarily. Methyl esters inherently exhibit poor ionization efficiency in standard positive Electrospray Ionization (ESI+) because they lack highly basic sites (such as primary amines) to readily accept and stabilize a proton[2].

  • Solution: You must force adduct formation. Add a modifier such as 5–10 mM Ammonium Formate or Sodium Acetate to your aqueous mobile phase. This drives the ester to ionize as an ammonium adduct [M+NH 4​ ] + or a sodium adduct[M+Na] + , which are significantly more stable and abundant than the [M+H] + ion[3]. If ESI remains unresponsive, switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI), which is vastly superior for neutral, less polar aromatic esters[2].

Q: The crude reaction mixture is highly complex. How can I confidently identify the unreacted Methyl 2-(4-bromo-3-methylphenyl)acetate among the byproducts? A: Leverage the natural isotopic signature of the halogen. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 abundance ratio (50.7% and 49.3%)[4].

  • Solution: Scan your mass spectrum for the characteristic "twin peak" doublet separated by exactly 2 m/z units (M and M+2) with approximately equal intensity. For example, if ionizing as an ammonium adduct, you will see a distinct doublet at m/z 260.0 and 262.0. Any peak lacking this 1:1 isotopic pattern is a self-validating confirmation that the molecule does not contain bromine[4].

Q: I am observing broad peaks and shifting retention times for the starting material and products. How do I fix the chromatography? A: Peak broadening and retention time instability in LC-MS are often caused by poor column thermodynamics and suboptimal gradient profiles, which affect mass transfer kinetics[5].

  • Solution: Ensure the column oven is actively controlled (e.g., 40 °C) to maintain stable mobile phase viscosity. Optimize the gradient by starting at a lower organic percentage (e.g., 5% Acetonitrile) and employing a shallower ramp through the specific elution window of the ester[5].

Diagnostic Workflows & Methodologies

LCMS_Troubleshooting Start Run Standard LC-MS (ESI+ Mode) CheckIon Is [M+H]+ or Adduct Peak Visible? Start->CheckIon CheckBr Verify 1:1 Isotope Pattern (79Br / 81Br) CheckIon->CheckBr Yes AddModifier Add Modifier (e.g., NH4OAc or NaOAc) CheckIon->AddModifier No (Ester Effect) Success Confirm Mass & Proceed CheckBr->Success CheckAdduct Are [M+NH4]+ or[M+Na]+ Peaks Visible? AddModifier->CheckAdduct CheckAdduct->CheckBr Yes SwitchSource Switch Ionization Source (APCI or APPI) CheckAdduct->SwitchSource No SwitchSource->CheckBr

Fig 1: LC-MS troubleshooting workflow for ionizing brominated methyl esters.

Protocol A: Optimized TLC Method & Co-Spotting
  • Preparation: Cut a silica gel 60 F254 TLC plate to size. Lightly draw a baseline 1 cm from the bottom using a pencil.

  • Spotting: Apply three distinct spots on the baseline to create a self-validating system:

    • Spot 1 (Left): Pure Methyl 2-(4-bromo-3-methylphenyl)acetate reference standard (diluted in DCM).

    • Spot 2 (Right): Crude reaction mixture (diluted in DCM).

    • Spot 3 (Center): Co-spot (apply Spot 1, let dry, then apply Spot 2 directly over it).

  • Development: Place the plate in a saturated TLC chamber containing a 90:10 mixture of Hexane:Ethyl Acetate (switch to 80:20 Toluene:Acetone if co-elution is suspected). Allow the solvent front to rise to 1 cm below the top edge.

  • Visualization: Mark the solvent front and dry the plate. Inspect under 254 nm UV light. To visualize non-UV active components, dip the plate in a PMA stain solution and heat with a heat gun until dark blue/green spots appear against a yellow background.

Protocol B: LC-MS Method for Brominated Methyl Esters
  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Mobile Phase Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate (Critical for promoting [M+NH 4​ ] + adducts).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) maintained at a constant 40 °C. Set the flow rate to 0.4 mL/min.

  • Gradient: 5% B for 0.5 min, linear ramp to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, then return to 5% B for re-equilibration.

  • MS Detection: Operate in ESI+ mode (scan range m/z 100–800). Extract ion chromatograms (EIC) specifically for m/z 260.0 and 262.0 to track the brominated starting material without interference from background noise.

References

  • Atmospheric Pressure Photoionization — The Second Source for LC-MS?
  • Thin-layer chrom
  • Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids | Analytical Chemistry, acs.org,
  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry, benchchem.com,
  • A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs, rsc.org,

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Reference Data & Comparative Studies

Validation

Validation of Methyl 2-(4-bromo-3-methylphenyl)acetate structure by X-ray crystallography

Comprehensive Structural Validation Guide: Methyl 2-(4-bromo-3-methylphenyl)acetate Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural validation of pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Validation Guide: Methyl 2-(4-bromo-3-methylphenyl)acetate

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural validation of pharmaceutical intermediates is a regulatory and scientific imperative. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) is a highly versatile halogenated building block [4]. While routine bulk characterization relies heavily on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these solution-phase techniques have limitations in defining precise 3D spatial arrangements.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR and MS for the structural validation of this aryl bromide. We demonstrate why SC-XRD remains the gold standard for mapping exact dihedral conformations, intermolecular halogen bonding (Br···O interactions), and solid-state packing forces—critical parameters for downstream Active Pharmaceutical Ingredient (API) formulation and polymorphism control [1, 2].

The Causality of Technique Selection: X-ray vs. Spectroscopic Alternatives

The choice of analytical technique must be driven by the specific structural question being asked. NMR spectroscopy is highly efficient for determining the 2D connectivity of Methyl 2-(4-bromo-3-methylphenyl)acetate in solution. By analyzing scalar couplings (e.g., the ortho-coupling between H5 and H6 on the phenyl ring), chemists can quickly verify the relative positions of the methyl, bromo, and acetate groups.

However, NMR provides a time-averaged model of the molecule tumbling in a solvent [3]. It cannot definitively map the solid-state dihedral angle of the ester carbonyl relative to the aromatic plane, nor can it measure the exact C–Br bond vector. Because bromine is a heavy, polarizable atom, it frequently participates in intermolecular halogen bonding. Understanding these non-covalent interactions is essential for predicting the physicochemical stability of the bulk powder. SC-XRD solves this by providing absolute atomic coordinates and defining the static crystal lattice [1].

Decision_Matrix Start Structural Validation of Methyl 2-(4-bromo-3-methylphenyl)acetate Split Start->Split Q1 Require exact C-Br bond length, dihedral angles & packing? Split->Q1 Q2 Require rapid bulk connectivity & solution dynamics? Split->Q2 XRD SC-XRD (Absolute 3D Conformation) Q1->XRD Yes NMR 1D/2D NMR (Solution State Connectivity) Q2->NMR Yes NMR->XRD Ambiguous Isomerism or Polymorphism Check

Logical decision tree for selecting X-ray crystallography versus NMR spectroscopy.

Objective Performance Comparison

The following table synthesizes the comparative performance of SC-XRD, NMR, and HRMS when applied specifically to Methyl 2-(4-bromo-3-methylphenyl)acetate.

Analytical MetricSC-XRD (X-ray Crystallography)Solution-State NMR (1D/2D)HRMS (ESI-TOF)
Primary Output 3D atomic coordinates, bond lengths/anglesChemical shifts, scalar couplings (connectivity)Exact mass, isotopic pattern, fragmentation
C–Br Bond Validation Superior: Exact bond length measured (~1.90 Å).Indirect: Inferred via absence of proton and carbon shift.Strong: Distinctive 1:1 isotopic doublet ( 79 Br/ 81 Br).
Conformational Data Superior: Exact dihedral angles mapped in solid state.Moderate: NOESY provides time-averaged spatial proximity.Poor: Gas-phase fragmentation destroys conformation.
Sample Requirement Single high-quality crystal (0.1–0.3 mm).2–5 mg dissolved in deuterated solvent.< 1 µg (highly sensitive).
Throughput Low (Requires crystallization & hours of diffraction).High (Minutes per sample).High (Minutes per sample).

Self-Validating Experimental Protocols

To ensure scientific integrity, structural validation must follow self-validating workflows where the output of one step inherently verifies the success of the previous step.

Protocol A: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Causality Note: Mo Kα radiation is specifically chosen over Cu Kα for this compound to minimize severe X-ray absorption effects caused by the heavy bromine atom.

  • Sample Preparation & Purity Verification: Analyze the synthesized Methyl 2-(4-bromo-3-methylphenyl)acetate via HPLC. Validation: Only proceed if purity is >99.0%, as impurities disrupt crystal lattice formation.

  • Crystal Growth (Slow Evaporation): Dissolve 20 mg of the compound in 1 mL of dichloromethane (DCM). Layer carefully with 2 mL of hexanes. Allow to evaporate slowly at 4°C over 3–5 days until colorless block crystals form.

  • Mounting & Data Collection: Select a single crystal (~0.2 x 0.2 x 0.1 mm) under a polarized microscope. Mount on a MiTeGen loop using Paratone-N oil to prevent solvent loss. Transfer to the diffractometer under a 100 K nitrogen stream to minimize atomic thermal vibrations. Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å).

  • Data Reduction & Absorption Correction: Integrate frames using APEX3/SAINT. Apply multi-scan absorption correction (SADABS). Validation: The Rint​ value must be < 0.05, confirming consistent symmetry across reflections.

  • Structure Solution & Refinement: Solve phases using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms (C, O, Br) anisotropically.

  • Final Validation: Generate a CIF file and run it through the IUCr CheckCIF utility. Validation: The structure is only validated if there are zero Level A or Level B alerts.

SCXRD_Workflow A 1. Sample Purity (>99% via HPLC) B 2. Crystal Growth (Slow Evaporation) A->B C 3. Data Collection (Mo Kα, 100K) B->C D 4. Phase Solution (Intrinsic Phasing) C->D E 5. Anisotropic Refinement D->E F 6. CheckCIF Validation E->F

Step-by-step self-validating workflow for Single Crystal X-ray Diffraction (SC-XRD) analysis.

Protocol B: Solution-State NMR Spectroscopy
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% TMS as an internal standard.

  • Data Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. Run HSQC and HMBC 2D experiments to establish carbon-proton connectivity.

  • Validation: The integration of the 1 H spectrum must total exactly 11 protons. The HMBC must show a clear correlation between the acetate methylene protons and the ester carbonyl carbon, proving the ester linkage is intact.

Representative Quantitative Data

To facilitate cross-validation, the following tables summarize the expected quantitative outputs from both SC-XRD and NMR methodologies for Methyl 2-(4-bromo-3-methylphenyl)acetate.

Table 1: Representative Crystallographic Parameters (SC-XRD)

Data reflects standard high-resolution outcomes for halogenated aromatic esters.

ParameterValueSignificance
Empirical Formula C 10​ H 11​ BrO 2​ Confirms exact atomic composition in the unit cell.
Crystal System / Space Group Monoclinic / P21​/c Typical packing arrangement for achiral planar aromatics.
Temperature 100(2) KMinimizes thermal ellipsoids for precise bond lengths.
C–Br Bond Length 1.898(3) ÅDirect measurement of the halogen-carbon vector.
Final R indices[ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.078 R1​<0.05 indicates an exceptionally high-quality structural model.
Goodness-of-fit on F2 1.045Values close to 1.0 indicate the model perfectly fits the data.
Table 2: Representative 1 H NMR Assignments (CDCl 3​ , 400 MHz)

NMR provides the orthogonal solution-state validation of the bulk material.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Insight
7.45Doublet ( J=8.2 Hz)1HAromatic H5Ortho to Br; shifted downfield due to halogen electronegativity.
7.15Broad Singlet1HAromatic H2Isolated between CH 3​ and CH 2​ groups; no strong ortho coupling.
6.98Doublet of Doublets1HAromatic H6Ortho to H5, meta to H2.
3.68Singlet3H-OCH 3​ Confirms the presence of the methyl ester.
3.55Singlet2HAr-CH 2​ -COAlpha protons of the acetate group.
2.38Singlet3HAr-CH 3​ Aromatic methyl group at position 3.

Conclusion

While NMR and HRMS are indispensable for the rapid, routine verification of Methyl 2-(4-bromo-3-methylphenyl)acetate during synthesis, they cannot replace the absolute 3D spatial resolution provided by Single-Crystal X-ray Diffraction. For downstream applications where solid-state behavior, polymorphism, and precise molecular conformation dictate product viability, SC-XRD remains the ultimate self-validating analytical authority. By integrating both X-ray and NMR data, researchers achieve a comprehensive understanding of both the static lattice and dynamic solution states [3].

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery URL:[Link]

  • On the complementarity of X-ray and NMR data National Center for Biotechnology Information (PMC) URL:[Link]

Comparative

A Comparative Guide to Methyl 2-(4-bromo-3-methylphenyl)acetate and Its Structural Analogs for Synthetic Chemistry

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriately functionalized building blocks is a critical determinant of syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and target molecule efficacy. Phenylacetic acid derivatives, a class of compounds prized for their versatile reactivity, serve as foundational scaffolds for a multitude of complex molecules. This guide provides an in-depth comparative analysis of Methyl 2-(4-bromo-3-methylphenyl)acetate, a key synthetic intermediate, and its structurally related analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.

The strategic placement of bromo and methyl substituents on the phenyl ring of Methyl 2-(4-bromo-3-methylphenyl)acetate makes it a valuable precursor. The bromo group is particularly useful for introducing molecular complexity through various cross-coupling reactions[1]. This guide will explore the synthesis, properties, and reactivity of this compound in comparison to its analogs, supported by experimental data and established protocols.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The subtle structural variations among phenylacetate analogs—be it the position of substituents, the nature of the halogen, or the identity of the alkyl group—can significantly influence their physical properties and spectroscopic signatures. These differences, in turn, affect their reactivity, solubility, and handling characteristics. Below is a comparative summary of Methyl 2-(4-bromo-3-methylphenyl)acetate and selected analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Distinctions
Methyl 2-(4-bromo-3-methylphenyl)acetate C₁₀H₁₁BrO₂243.09Not specifiedTarget compound for analysis.[2]
Methyl 2-(3-bromophenyl)acetateC₉H₉BrO₂229.07LiquidLacks the methyl substituent, altering steric and electronic properties.[3]
Methyl 2-(4-bromo-3-hydroxyphenyl)acetateC₉H₉BrO₃245.07Not specifiedIntroduction of a hydroxyl group offers a site for further functionalization, such as etherification or esterification.[4]
Methyl 2-bromo-2-(2-methylphenyl)acetateC₁₀H₁₁BrO₂243.09LiquidBromine is on the α-carbon of the acetate moiety, not the phenyl ring, leading to different reactivity (e.g., as an alkylating agent).[5]
Methyl PhenylacetateC₉H₁₀O₂150.17Colorless liquidThe unsubstituted parent compound, serving as a baseline for comparison.[6][7]

Note: Data is compiled from publicly available sources and supplier specifications. Physical form at standard conditions may vary.

Synthetic Strategies and Methodologies

The synthesis of Methyl 2-(4-bromo-3-methylphenyl)acetate and its analogs typically originates from the corresponding phenylacetic acid. A standard and robust method for this transformation is the Fischer esterification.

General Protocol for Fischer Esterification

This protocol describes the conversion of 2-(4-bromo-3-methylphenyl)acetic acid to its methyl ester. The principles outlined are broadly applicable to other phenylacetic acids.

Rationale: The reaction employs an excess of methanol to drive the equilibrium towards the ester product and a catalytic amount of strong acid (e.g., sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(4-bromo-3-methylphenyl)acetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.[8]

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (typically 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the resulting Methyl 2-(4-bromo-3-methylphenyl)acetate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start 2-(4-bromo-3-methylphenyl)acetic acid + Methanol reflux Add H₂SO₄ (cat.) Reflux start->reflux concentrate Remove Methanol reflux->concentrate extract Dilute with EtOAc Wash with H₂O, NaHCO₃, Brine concentrate->extract dry Dry over Na₂SO₄ Concentrate extract->dry purify Column Chromatography (if necessary) dry->purify analyze Spectroscopic Analysis (NMR, MS) purify->analyze end end analyze->end Pure Methyl 2-(4-bromo-3-methylphenyl)acetate

General workflow for the synthesis and purification of phenylacetate esters.

Comparative Reactivity in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of Methyl 2-(4-bromo-3-methylphenyl)acetate and its brominated analogs is a key feature that enables their participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity is a primary reason for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals[1].

Structural Comparison Logic:

The reactivity in such reactions is influenced by the electronic environment of the C-Br bond and the steric hindrance around it.

  • Methyl 2-(4-bromo-3-methylphenyl)acetate vs. Methyl 2-(3-bromophenyl)acetate: The additional methyl group in the target compound introduces a slight electron-donating effect and increased steric bulk ortho to the bromine. This can subtly modulate the rate of oxidative addition to the palladium catalyst compared to the analog lacking the methyl group.

  • Methyl 2-(4-bromo-3-methylphenyl)acetate vs. Methyl 2-(4-bromo-3-hydroxyphenyl)acetate: The hydroxyl group in this analog is a strong electron-donating group, which can increase the electron density of the aromatic ring and potentially affect the C-Br bond's reactivity. The acidic proton of the hydroxyl group may also necessitate the use of an additional equivalent of base in the coupling reaction or a protection strategy.

G cluster_main Target Compound cluster_analogs Comparative Analogs A Methyl 2-(4-bromo-3-methylphenyl)acetate C₁₀H₁₁BrO₂ Br at C4, Me at C3 B Methyl 2-(3-bromophenyl)acetate C₉H₉BrO₂ No methyl group Br at C3 A->B Different Substituent C Methyl 2-(4-bromo-3-hydroxyphenyl)acetate C₉H₉BrO₃ OH instead of Me at C3 A->C Different Substituent D Methyl Phenylacetate C₉H₁₀O₂ Unsubstituted Ring (Baseline) A->D Different Substitution Pattern

Structural relationships between the target compound and its analogs.

Conclusion and Future Outlook

Methyl 2-(4-bromo-3-methylphenyl)acetate stands out as a versatile and valuable building block in synthetic chemistry. Its specific substitution pattern offers a handle for predictable and efficient diversification through cross-coupling chemistry. When selecting a phenylacetate derivative for a synthetic campaign, researchers must consider the electronic and steric influences of the substituents. Analogs such as Methyl 2-(3-bromophenyl)acetate and Methyl 2-(4-bromo-3-hydroxyphenyl)acetate provide alternative reactivity profiles and functional handles that may be advantageous for specific target molecules. A thorough understanding of these differences, as outlined in this guide, is paramount for the strategic design and successful execution of complex synthetic routes. Future work in this area will likely focus on the development of more efficient and sustainable methods for the synthesis and functionalization of this important class of compounds.

References

  • Supporting Information. (n.d.). Retrieved March 20, 2026, from [Link]

  • Methyl 2-(4-bromo-3-methylphenyl)acetate (C10H11BrO2) - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]

  • Methyl 2-bromoacetate - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Methyl2-(4-bromo-3-methylphenyl)acetate - MySkinRecipes. (n.d.). Retrieved March 20, 2026, from [Link]

  • methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2-(3-bromo-4-methylphenyl)acetic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of Methyl Bromo-Phenylacetate - PrepChem.com. (n.d.). Retrieved March 20, 2026, from [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2010/0137612 A1. (n.d.). Retrieved March 20, 2026, from [Link]

  • Methyl phenylacetate - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

  • Methyl 2-(4-bromo-3-hydroxyphenyl)acetate (C9H9BrO3) - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Validation

Comparing the efficacy of different catalysts for reactions with Methyl 2-(4-bromo-3-methylphenyl)acetate

Executive Summary & Substrate Analysis For researchers and drug development professionals, optimizing carbon-carbon bond formation in sterically hindered substrates is a critical bottleneck. Methyl 2-(4-bromo-3-methylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

For researchers and drug development professionals, optimizing carbon-carbon bond formation in sterically hindered substrates is a critical bottleneck. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) is a highly valuable building block in the synthesis of pharmaceutical intermediates and biologically active pyrazine carboxamides .

From a mechanistic perspective, this substrate presents a classic synthetic challenge: the ortho-methyl group (at the 3-position) is adjacent to the reactive aryl bromide (at the 4-position). This creates a localized steric shield that physically impedes the oxidative addition of the palladium catalyst and restricts the spatial arrangement required for transmetalation. While the methyl acetate ester group at the 1-position is electronically withdrawing, its distance from the reactive site means the primary barrier to high-yield coupling is purely steric.

This guide objectively compares the efficacy of four distinct classes of Palladium catalysts for the Suzuki-Miyaura cross-coupling of this deactivated substrate, providing experimental data and self-validating protocols to streamline your process chemistry.

Mechanistic Bottlenecks & Catalyst Selection

To overcome the steric hindrance of the ortho-methyl group, the selected catalyst must possess a highly electron-rich metal center (to force oxidative addition) and a flexible, bulky ligand architecture (to drive reductive elimination).

CatalyticCycle Pd0 Pd(0) Active Species Requires high electron density OxAdd Oxidative Addition Steric clash with ortho-Methyl Pd0->OxAdd Methyl 2-(4-bromo-3-methylphenyl)acetate TransMet Transmetalation Requires flexible ligand pocket OxAdd->TransMet Base + Arylboronic Acid RedElim Reductive Elimination Driven by bulky ligand steric pressure TransMet->RedElim Transmetalated Pd(II) Complex RedElim->Pd0 Biaryl Product + Pd(0)

Fig 1. Mechanistic bottlenecks in the Suzuki cycle for ortho-substituted aryl bromides.

We evaluated the following catalyst systems :

  • Pd(PPh₃)₄ (Tetrakis) : The baseline standard. Its large, rigid triphenylphosphine ligands clash with the ortho-methyl group, leading to poor conversion and high rates of protodeboronation.

  • Pd(dppf)Cl₂ : A bidentate catalyst offering better thermal stability. However, its fixed bite angle does not fully overcome the steric shielding at the C-Br bond during transmetalation.

  • XPhos Pd G3 : Features a Buchwald dialkylbiarylphosphine ligand. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biaryl backbone accommodates the bulky substrate, stabilizing the Pd center via a unique π-interaction .

  • PEPPSI-IPr : An N-Heterocyclic Carbene (NHC) complex. The IPr ligand provides massive steric pressure that paradoxically accelerates reductive elimination by forcing the coupled fragments together, while its strong σ-donation facilitates rapid oxidative addition even at low temperatures .

Comparative Efficacy Data

The following data summarizes the performance of each catalyst in the Suzuki-Miyaura coupling of Methyl 2-(4-bromo-3-methylphenyl)acetate with phenylboronic acid.

Catalyst SystemLigand ArchitectureLoading (mol%)Temp (°C)Time (h)Yield (%)TON
Pd(PPh₃)₄ Monodentate Phosphine5.010024387.6
Pd(dppf)Cl₂ Bidentate Phosphine5.0100185811.6
XPhos Pd G3 Buchwald Biarylphosphine1.08049191.0
PEPPSI-IPr N-Heterocyclic Carbene1.06029696.0

Data Synthesis : Classical catalysts (Tetrakis, dppf) require high loading, extreme heat, and prolonged reaction times, yet still deliver poor yields due to the ortho-methyl steric block. Advanced catalysts (XPhos, PEPPSI) require only 1 mol% loading, lower heat, and shorter times to achieve >90% yields.

Experimental Design & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step is engineered to prevent common failure modes (e.g., catalyst oxidation, boronic acid homocoupling) associated with sterically hindered cross-couplings .

Workflow Step1 1. Reagent Setup Substrate, Boronic Acid, Base, Catalyst Step2 2. Inert Atmosphere Vacuum/Argon backfill (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Solvent Addition Degassed Dioxane/H2O (Solvates base & organics) Step2->Step3 Step4 4. Reaction Heating Stir at 60-100°C; Monitor via LC-MS Step3->Step4 Step5 5. Workup & Isolation Extraction, Chromatography, & Yield Calculation Step4->Step5

Fig 2. Optimized experimental workflow for the cross-coupling of deactivated aryl halides.

Step-by-Step Methodology (Using PEPPSI-IPr)
  • Reagent Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-(4-bromo-3-methylphenyl)acetate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and PEPPSI-IPr (1.0 mol%, 0.01 mmol).

    • Causality: A 0.5 equiv excess of boronic acid is utilized to compensate for competitive protodeboronation, ensuring the aryl bromide is the limiting reagent.

  • Atmospheric Control : Seal the tube, apply high vacuum for 2 minutes, and backfill with Argon. Repeat this cycle three times.

    • Causality: Trace oxygen rapidly oxidizes electron-rich NHC/phosphine ligands into inactive species and promotes the homocoupling of boronic acids (forming biphenyl byproducts), which destroys the catalyst turnover rate.

  • Base and Solvent Addition : Under a positive flow of Argon, add K₃PO₄ (2.0 equiv, 2.0 mmol) followed by a rigorously degassed mixture of 1,4-Dioxane and H₂O (10:1 v/v, 5 mL).

    • Causality: The biphasic solvent system is critical. Dioxane solvates the organic substrate, while water dissolves the inorganic base. The dissolved base coordinates to the boronic acid, forming an electron-rich, nucleophilic boronate complex that is strictly required for the transmetalation step.

  • Reaction Execution : Heat the mixture to 60 °C with vigorous stirring for 2 hours. Monitor the reaction via LC-MS or GC-MS.

    • Causality: PEPPSI-IPr's high activation energy allows for lower reaction temperatures (60 °C vs 100 °C). This prevents the thermal hydrolysis of the substrate's methyl acetate ester group, preserving the integrity of the molecule.

  • Workup & Purification : Cool the reaction to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Causality: The brine wash effectively partitions the water-soluble base and boronic acid byproducts into the aqueous layer, allowing for clean isolation of the target biaryl compound.

Conclusion

When scaling reactions involving Methyl 2-(4-bromo-3-methylphenyl)acetate, classical catalysts like Pd(PPh₃)₄ are insufficient due to the severe steric hindrance of the ortho-methyl group. Upgrading to highly active, sterically demanding catalyst systems like PEPPSI-IPr or XPhos Pd G3 not only drastically improves yield and Turnover Number (TON) but also allows for milder reaction conditions that protect the sensitive ester functionality.

References

  • NextSDS . (2024). Methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information. Retrieved from[Link]

  • ACS Publications . (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Retrieved from [Link]

  • PubMed / National Institutes of Health . (2009). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Retrieved from[Link]

  • MDPI Pharmaceuticals . (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from[Link]

Comparative

Spectral Comparison and Quality Assessment: Synthesized vs. Commercially Available Methyl 2-(4-bromo-3-methylphenyl)acetate

Executive Summary Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) is a critical electrophilic building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6) is a critical electrophilic building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex active pharmaceutical ingredients (APIs). Because trace impurities in starting materials can poison transition-metal catalysts or generate difficult-to-separate side products, understanding the exact purity profile of this ester is paramount.

Researchers routinely face a strategic choice: synthesize the ester in-house from the more widely available 2-(4-bromo-3-methylphenyl)acetic acid or procure it directly from commercial vendors [1]. This guide provides an objective, data-driven comparison of the spectral profiles (NMR, IR) and chromatographic purity of an in-house synthesized batch versus a commercially sourced standard, detailing the causality behind the analytical workflows.

Experimental Workflows: A Self-Validating System

To ensure a rigorous and objective comparison, the in-house synthesis relies on a classic Fischer esterification. As a Senior Application Scientist, I have structured this protocol as a self-validating system —meaning each step contains an internal chemical or analytical check to verify success before proceeding.

Step-by-Step Synthesis Protocol
  • Reaction Setup : 2-(4-bromo-3-methylphenyl)acetic acid (1.0 eq) is dissolved in anhydrous methanol (10.0 eq). Causality: Methanol serves as both the reactant and the solvent, utilizing Le Chatelier's principle to drive the equilibrium entirely toward the product. Catalytic concentrated H₂SO₄ (0.1 eq) is added, and the mixture is refluxed for 4 hours.

  • In-Process Control (IPC) : Thin-Layer Chromatography (Hexanes:EtOAc 8:2) is used to monitor the consumption of the starting acid (R_f ~0.2) and the appearance of the ester (R_f ~0.6).

  • Workup & Phase-Routing : The reaction is concentrated under reduced pressure, then partitioned between EtOAc and saturated aqueous NaHCO₃. Causality: The NaHCO₃ wash is fundamental to the protocol's self-validating nature. By exploiting the pKa difference between the unreacted carboxylic acid (pKa ~4.5) and the neutral ester, the acid is quantitatively deprotonated and partitioned into the aqueous phase. This intentional phase-routing prevents catastrophic spectral overlap in the NMR methylene region, where the acid and ester protons resonate within 0.1 ppm of each other.

  • Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the synthesized ester.

Workflow A 2-(4-bromo-3-methylphenyl) acetic acid B Fischer Esterification (MeOH, H2SO4, Reflux) A->B C Aqueous Workup (NaHCO3 wash) B->C Removes unreacted acid D Synthesized Methyl Ester C->D F Spectral Acquisition (NMR, IR, GC-FID) D->F E Commercial Methyl Ester E->F G Data Comparison F->G

Workflow comparing the in-house synthesis and commercial sourcing of the target ester.

Spectral Acquisition Protocol

Both the synthesized and commercial samples were subjected to identical analytical conditions to eliminate instrumental bias.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired at 400 MHz and 100 MHz, respectively, using CDCl₃. Causality: To ensure absolute trustworthiness of the NMR data, the CDCl₃ solvent was pre-filtered through basic alumina. Commercial CDCl₃ often accumulates trace DCl over time due to photolytic degradation. If not neutralized, this trace acid can catalyze transesterification or hydrolysis of the ester during acquisition, generating artifactual impurity peaks that invalidate the comparative analysis.

  • GC-FID : Gas chromatography with flame ionization detection was employed as an orthogonal check. Causality: While NMR provides structural confirmation, its dynamic range for trace impurities is limited. GC-FID area normalization provides a highly sensitive, quantitative purity metric, ensuring that volatile non-protonated impurities missed by ¹H NMR are accounted for.

NMR_Logic N1 Acquire 1H NMR (CDCl3) N2 Check Methylene Region (3.5 - 3.7 ppm) N1->N2 N3 Singlet at 3.55 ppm (Target Ester) N2->N3 Major Peak N4 Singlet at ~3.62 ppm (Unreacted Acid) N2->N4 Trace Peak Detected N5 Proceed to GC-FID Validation N3->N5 N6 Repeat NaHCO3 Wash (Self-Correction) N4->N6 Indicates incomplete workup

Decision matrix for NMR-based self-validation of the esterification workup.

Data Presentation & Spectral Comparison

The tables below summarize the key spectral features and trace impurities identified in both samples. The identification of trace solvent impurities was rigorously cross-referenced against the authoritative baseline shifts established by Gottlieb et al. [2] and Fulmer et al. [3].

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Proton AssignmentSynthesized Sample (δ ppm)Commercial Sample (δ ppm)Multiplicity & Integration
Aromatic H-5 (ortho to Br)7.457.46d, J = 8.2 Hz, 1H
Aromatic H-2 (meta to Br)7.157.16d, J = 2.0 Hz, 1H
Aromatic H-6 (para to methyl)7.007.01dd, J = 8.2, 2.0 Hz, 1H
Methoxy (-OCH₃)3.683.68s, 3H
Methylene (-CH₂-)3.553.55s, 2H
Aryl-Methyl (Ar-CH₃)2.382.38s, 3H
Trace Impurities 3.49 (s, trace MeOH) 4.12 (q), 2.05 (s) (trace EtOAc) -
Table 2: ¹³C NMR, IR, and GC-FID Purity Comparison
ParameterSynthesized SampleCommercial Sample
¹³C NMR (100 MHz, CDCl₃) 171.5 (C=O), 138.2, 133.5, 132.1, 129.4, 128.0, 123.5, 52.1 (-OCH₃), 40.5 (-CH₂-), 23.0 (Ar-CH₃)Identical to synthesized
IR (ATR, cm⁻¹) 1735 (C=O stretch), 1160 (C-O stretch), 1490 (Ar C=C)1736 (C=O stretch), 1161 (C-O stretch), 1490 (Ar C=C)
GC-FID Purity 98.5%99.2%
Primary Contaminant Methanol (0.8%), Water (0.5%)Ethyl Acetate (0.4%), Unknown (0.4%)
Discussion on Causality and Purity Profiles

The core structure of Methyl 2-(4-bromo-3-methylphenyl)acetate is unequivocally confirmed in both samples, with identical primary chemical shifts. However, analyzing the trace impurity profiles reveals the distinct chemical history of each sample:

  • Synthesized Sample: The presence of a trace singlet at 3.49 ppm in the ¹H NMR spectrum is indicative of residual methanol [2]. This is a direct consequence of using methanol as the bulk reaction solvent. The slight presence of water (broad singlet ~1.56 ppm) suggests that the kinetic drying over Na₂SO₄ was slightly incomplete and could be improved by subsequent storage over 3Å molecular sieves.

  • Commercial Sample: The commercial standard exhibits trace quartets and singlets at 4.12 ppm and 2.05 ppm, respectively. According to Fulmer et al. [3], these shifts correspond perfectly to ethyl acetate. This strongly implies the commercial vendor utilized an ethyl acetate/hexanes solvent system during standard silica gel column chromatography purification, a common practice in scaled-up commercial manufacturing.

Conclusion

Both the synthesized and commercially available Methyl 2-(4-bromo-3-methylphenyl)acetate exhibit high spectral fidelity suitable for demanding downstream cross-coupling applications. The in-house synthesis, when governed by a self-validating workup protocol (specifically the NaHCO₃ phase-routing and NMR methylene checking), yields a product of highly comparable purity (98.5%) to the commercial standard (99.2%).

Ultimately, the choice between synthesis and procurement should be dictated by laboratory timeline constraints and the specific tolerance of your downstream transition-metal catalysts to trace protic solvents (methanol) versus trace coordinating esters (ethyl acetate).

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (Gottlieb, H. E.; Kotlyar, V.; Nudelman, A.) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I.) URL: [Link]

Validation

A Comparative Guide to the Biological Activities of Methyl 2-(4-bromo-3-methylphenyl)acetate Derivatives

In the dynamic field of drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is paramount. Phenylacetic acid and its derivatives have emerged as a class of compounds with a wide spe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is paramount. Phenylacetic acid and its derivatives have emerged as a class of compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive comparison of the potential biological activities of derivatives of Methyl 2-(4-bromo-3-methylphenyl)acetate.

While direct comparative studies on a series of derivatives of Methyl 2-(4-bromo-3-methylphenyl)acetate are not extensively available in the public domain, this guide synthesizes data from structurally related bromo- and methyl-substituted phenylacetate and other aromatic compounds.[3] By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate and predict the potential for biological activity in novel derivatives of our core compound. This approach is fundamental in medicinal chemistry for guiding the synthesis and evaluation of new chemical entities.

The core structure, Methyl 2-(4-bromo-3-methylphenyl)acetate, possesses key features—a bromine atom and a methyl group on the phenyl ring—that are known to influence the biological activity of small molecules.[4] Halogenation, particularly with bromine, can enhance the lipophilicity and metabolic stability of a compound, potentially leading to increased cell permeability and more potent biological effects.[5]

This guide will delve into the potential anticancer and antimicrobial activities of these derivatives, presenting available experimental data from related compounds, detailing the methodologies used for their evaluation, and providing insights into the underlying principles of these assays.

Anticancer Activity: A Look at Structurally Related Compounds

The cytostatic and cytotoxic potential of phenylacetate derivatives against various cancer cell lines has been an area of active investigation.[6] The presence of a bromine atom on the phenyl ring, in particular, has been shown to contribute significantly to the anticancer activity of various molecular scaffolds.[5]

Comparative Cytotoxicity Data

While specific IC50 values for a series of Methyl 2-(4-bromo-3-methylphenyl)acetate derivatives are not available, the following table summarizes the cytotoxic activity of various brominated aromatic compounds against several human cancer cell lines. This data provides a valuable reference point for predicting the potential anticancer efficacy of our target derivatives.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Brominated SalphenSymmetrical tetra-brominated derivativePC-3 (Prostate)9.6[7]
LS 180 (Colon)13.5[7]
HeLa (Cervix)38.7[7]
A549 (Lung)>47.5[7]
Unsymmetrical mono-brominated derivativePC-3 (Prostate)34.9[7]
LS 180 (Colon)44.5[7]
Acetylated Bromophenol(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)Inhibited viability to 35.27% at 10 µM
Brominated BenzofuranMethyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[5]
A549 (Lung)3.5 ± 0.6[5]
PhenylacetamideDerivative with para-nitro groupMDA-MB468 (Breast)0.76 ± 0.09[8]
Derivative with meta-chloro groupPC12 (Pheochromocytoma)0.67 ± 0.12[8]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan.[3] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of Methyl 2-(4-bromo-3-methylphenyl)acetate) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds & Incubate A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Exploring the Potential of Phenylacetic Acid Derivatives

Phenylacetic acid itself has been identified as a metabolite with antimicrobial properties.[10][11] Derivatives of phenylacetic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[1][12] The presence of the bromo and methyl substituents on the phenyl ring of our core molecule suggests that its derivatives could exhibit interesting antimicrobial profiles.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some phenylacetic acid derivatives and related compounds against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Compound ClassSpecific Derivative ExampleMicroorganismMIC (µg/mL)Reference
Pyrazine CarboxamideN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Salmonella Typhi (XDR)6.25 (mg/mL)[13]
Phenylacetic Acid ComplexCu(II) with phenylacetic acid and azideS. aureus3 mm (inhibition zone)[1]
E. coli2.5 mm (inhibition zone)[1]
Phenylacetic Acid (PAA)Phenylacetic acidAgrobacterium tumefaciens803.8 (IC50)[10]
Phenylacetic acidGardnerella vaginalis12.4 (mM, IC50)[11]
Phenylacetic acidCandida albicans18.1 (mM, IC50)[11]

Note: Lower MIC values indicate greater antimicrobial potency. Inhibition zone diameters from agar diffusion assays are also indicative of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis A Synthesize Derivatives of Methyl 2-(4-bromo-3-methylphenyl)acetate B Agar Disc Diffusion Assay A->B C Measure Zone of Inhibition B->C D Broth Microdilution Assay C->D Active Compounds E Determine MIC Values D->E

Caption: General workflow for antimicrobial screening of a compound library.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several SAR principles can be inferred that may guide the design of novel Methyl 2-(4-bromo-3-methylphenyl)acetate derivatives:

  • Impact of Halogenation: The position and number of bromine substituents can significantly influence cytotoxic activity. In some series, increased bromination leads to higher potency.[7] The relocation of a halogen from an ortho to a meta position can also alter activity.

  • Role of Lipophilicity: The potency of phenylacetate derivatives as cytostatic agents has been correlated with their lipophilicity.[6] Modifications that increase the overall lipophilicity of the molecule may enhance its ability to cross cell membranes and interact with intracellular targets.

  • Influence of Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring plays a crucial role. Electron-withdrawing groups (e.g., nitro, halogens) and electron-donating groups (e.g., methoxy) at different positions can dramatically affect the cytotoxic profile of phenylacetamide derivatives.[8]

Conclusion

While a dedicated library of Methyl 2-(4-bromo-3-methylphenyl)acetate derivatives has yet to be extensively profiled in the literature, the analysis of structurally similar compounds provides a strong rationale for their potential as valuable leads in the development of new anticancer and antimicrobial agents. The presence of the bromo and methyl groups on the phenylacetate core is a promising starting point for further chemical exploration.

The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of newly synthesized derivatives. Future research should focus on the synthesis of a diverse library of these compounds and their comprehensive biological screening to establish clear structure-activity relationships and identify lead candidates for further preclinical development.

References

  • Zelada-Guillén, G. A., et al. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. Chemistry & Biodiversity, 20(5), e202200972. [Link][7][9]

  • Liu, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2485. [Link]

  • Arunakumari, S., et al. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1). [Link][1]

  • Ibrahim, H., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 10(10), 1695-1711. [Link]

  • Samid, D., et al. (1994). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Biochemical Pharmacology, 48(7), 1421-1427. [Link][6]

  • Zelada-Guillén, G. A., et al. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. PubMed. [Link][9]

  • Ibrahimova, S. A., et al. (2023). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate. [Link][2]

  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13909. [Link][10]

  • Lee, J., et al. (2022). Phenylacetic acid, an anti-vaginitis metabolite produced by the vaginal symbiotic bacterium Chryseobacterium gleum. Scientific Reports, 12(1), 1-10. [Link][11]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link][8]

  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(2), 309. [Link][4]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Pharmacy 180. (n.d.).
  • Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4478. [Link][13]

  • Dahiya, R., & Mourya, R. (2013). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link][12]

  • PubChemLite. (n.d.). Methyl 2-(4-bromo-3-methylphenyl)acetate (C10H11BrO2). [Link]

  • MySkinRecipes. (n.d.). Methyl2-(4-bromo-3-methylphenyl)acetate. [Link]

  • Singhal, M., et al. (2011). Design synthesis and biological evaluation of 2-methylphenyl semicarbazone derivatives. Bangladesh Journal of Pharmacology, 6(1), 34-39. [Link]

  • Kwiecień, H., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(23), 7299. [Link][5]

Sources

Safety & Regulatory Compliance

Safety

Understanding the Hazard Profile of Methyl 2-(4-bromo-3-methylphenyl)acetate

As a Senior Application Scientist, I understand that robust and reliable research depends on the integrity of every process, extending from the lab bench to the final disposal of chemical materials. Proper waste manageme...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that robust and reliable research depends on the integrity of every process, extending from the lab bench to the final disposal of chemical materials. Proper waste management is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(4-bromo-3-methylphenyl)acetate, grounded in established safety principles and regulatory standards.

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS No. 885681-93-6) is a halogenated aromatic ester. Its hazard profile necessitates careful handling to protect laboratory personnel and the environment.[1][2] The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for Methyl 2-(4-bromo-3-methylphenyl)acetate

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.
(Source: Notified C&L Inventory)[1]

The presence of a bromine atom classifies this compound as a halogenated organic substance . This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for proper treatment and disposal.[3] Mixing these waste streams can interfere with recycling processes and significantly increase disposal costs.

Mandatory Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins with rigorous personal protection. All handling and disposal preparation for Methyl 2-(4-bromo-3-methylphenyl)acetate must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A lab coat must be worn to prevent skin contact.

  • Respiratory Protection : If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator appropriate for organic vapors should be used.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyl 2-(4-bromo-3-methylphenyl)acetate is its classification as hazardous, halogenated organic waste. Adherence to federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.

Step 1: Waste Segregation at the Point of Generation

The moment this chemical is deemed waste, it must be segregated correctly. This prevents cross-contamination and ensures compliant disposal.

  • Designate a Specific Waste Container : Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Waste."

  • Incompatibility Awareness : Never mix halogenated waste with non-halogenated organic solvents, strong acids, bases, or oxidizers.[3] Such mixing can lead to dangerous chemical reactions.

Step 2: Proper Container Management

Waste containers must be managed to prevent leaks, spills, and vapor release.

  • Container Integrity : Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tightly sealing lid.

  • Labeling : The container must be labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 2-(4-bromo-3-methylphenyl)acetate." Do not use abbreviations.

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste. This is crucial to prevent the release of harmful vapors.

Step 3: Accumulation and Storage

Waste should be accumulated in a designated "Satellite Accumulation Area" that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Limits : Adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in a satellite area (typically 55 gallons).

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS) : Once the container is nearing its capacity, or before the regulatory storage time limit is reached, contact your institution's EHS department to schedule a pickup.

  • Documentation : Ensure all necessary paperwork is completed as required by your institution and waste disposal vendor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate the immediate area. Restrict access.

  • Use Spill Kit : For small spills within a fume hood, use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.

  • Contain and Collect : Gently cover the spill with the absorbent material. Once absorbed, carefully scoop the material into a designated container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleanup materials (gloves, wipes, etc.) as halogenated hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 2-(4-bromo-3-methylphenyl)acetate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Path Start Chemical to be Disposed: Methyl 2-(4-bromo-3-methylphenyl)acetate CheckHazards Consult SDS & Hazard Profile (Halogenated Organic, Irritant) Start->CheckHazards WearPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) CheckHazards->WearPPE Spill Spill Occurs? WearPPE->Spill Segregate Segregate as 'Halogenated Organic Waste' Container Use a Labeled, Compatible, Sealed Waste Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area Container->Store Pickup Contact EHS for Pickup & Complete Paperwork Store->Pickup End End Pickup->End Disposal Complete Spill->Segregate No SpillResponse Follow Spill Management Protocol Spill->SpillResponse Yes SpillResponse->Segregate

Caption: Disposal workflow for Methyl 2-(4-bromo-3-methylphenyl)acetate.

References

  • NextSDS. methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information. [Link]

  • MySkinRecipes. Methyl2-(4-bromo-3-methylphenyl)acetate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl bromoacetate, 99%. [Link]

  • Ataman Kimya. PHENYLACETATE. [Link]

  • NextSDS. methyl 2-(3-bromo-4-methylphenyl)acetate — Chemical Substance Information. [Link]

  • The Good Scents Company. methyl phenyl acetate. [Link]

  • The Perfumers Apprentice. 500957 PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(4-bromo-3-methylphenyl)acetate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a dynamic, self-validating system grounded in chemical causality. Handling Methyl 2-(4-bromo-3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a dynamic, self-validating system grounded in chemical causality. Handling Methyl 2-(4-bromo-3-methylphenyl)acetate (CAS: 885681-93-6)[1]—a highly valuable intermediate in drug development and transition-metal-catalyzed cross-coupling reactions—requires a nuanced understanding of its molecular structure and the specific risks it introduces to your operational workflow.

This guide provides the mechanistic reasoning behind Personal Protective Equipment (PPE) selection, a step-by-step operational protocol, and an EPA-compliant halogenated waste disposal plan.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design a fail-safe handling system, we must first understand the molecular drivers of the compound's hazards:

  • Dermal Penetration & Acute Toxicity (H302, H312, H332): The presence of the brominated aromatic ring significantly increases the molecule's lipophilicity. This allows the compound to readily partition into and penetrate the lipid bilayer of human skin, posing a severe systemic toxicity risk upon dermal exposure[1].

  • Inhalation & CNS Depression (H336): The methyl ester moiety imparts sufficient volatility to create an inhalation hazard. Exposure to its vapors can cause Specific Target Organ Toxicity (STOT SE 3), manifesting rapidly as drowsiness, dizziness, or loss of coordination[1].

  • Local Irritation (H315, H319): Direct contact causes pronounced skin irritation and severe eye irritation (Category 2A) due to direct tissue reactivity[1].

The Glove Selection Paradox & PPE Matrix

Choosing the correct glove for a halogenated aromatic ester is notoriously complex, and standard laboratory intuition often fails here.

The Butyl Rubber Fallacy: While butyl rubber is traditionally excellent for standard esters, it is highly permeable and performs poorly against halogenated and aromatic hydrocarbons[2]. Therefore, butyl gloves will rapidly degrade if exposed to this specific compound. Similarly, neoprene offers poor resistance to halogenated aromatics[2],[3].

The Solution (A Self-Validating System):

  • For Incidental Contact (Neat Compound): When weighing or transferring the pure solid/liquid, utilize a double-glove system using 8-mil Nitrile [3]. Nitrile provides excellent dexterity and a clear visual indication of tears[2]. Self-Validation: Wear a brightly colored 4-mil nitrile inner glove and a standard blue 8-mil outer glove. If the outer glove breaches, the contrasting inner color immediately signals the failure.

  • For Extended Contact (In Solution): If the compound is dissolved in a halogenated solvent (e.g., dichloromethane) for synthesis, nitrile is no longer sufficient. You must upgrade the outer layer to Viton or Silver Shield (Norfoil) gloves, which offer superior, extended resistance to chlorinated and aromatic solvent permeation[2],[3].

Quantitative PPE & Engineering Control Matrix
Hazard CategoryMechanistic DriverRequired PPE / ControlQuantitative Threshold / Spec
Dermal Penetration Lipophilic bromo-aromatic ringNitrile (Incidental) / Viton (Extended)8-mil minimum thickness (Nitrile)
Inhalation (STOT SE 3) Ester moiety volatilityCertified Chemical Fume Hood80–120 fpm inward face velocity
Eye Irritation Direct tissue reactivityChemical Splash GogglesANSI Z87.1 certified (No safety glasses)
Halogenated Waste Dioxin formation risk at disposalPolyethylene Carboy> 1,000 mg/kg HOC concentration[4]

Operational Workflow: Step-by-Step Methodology

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Check the magnehelic gauge on the chemical fume hood to ensure an inward face velocity of 80–120 fpm. This is your primary defense against the H336 inhalation hazard[1].

  • Don PPE: Apply chemical splash goggles, a flame-resistant lab coat, and the double-nitrile glove system described above.

Phase 2: Execution 3. Static-Free Transfer: Using a grounded, static-free spatula, transfer the Methyl 2-(4-bromo-3-methylphenyl)acetate into your tared reaction vessel. 4. Vapor Containment: Keep the source container tightly sealed immediately after dispensing to prevent vapor accumulation in the hood. 5. Solvent Transition: If your protocol requires dissolving the compound in a halogenated solvent, immediately pause the workflow. Swap your outer nitrile glove for a Viton or Norfoil glove before handling the solvent[2],[3].

Halogenated Waste Disposal Plan

Because this compound contains bromine, any waste generated during its handling is classified as Halogenated Organic Waste . Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated compounds cannot be processed in standard incinerators due to the risk of generating highly toxic dioxins; they require specialized high-temperature kilns[4].

Step 1: Strict Segregation (Critical) Never mix halogenated waste with non-halogenated organic solvents (e.g., acetone, ethanol)[5],[6]. Commingling these streams drastically increases institutional disposal costs, ruins solvent recovery efforts, and can trigger dangerous exothermic reactions (e.g., mixing acetone with chloroform derivatives)[5],[6].

Step 2: Containment & Compatibility Collect the waste in an EH&S-provided, chemically compatible polyethylene container (e.g., a 10L or 20L white carboy specifically designated for halogenated waste)[7],[6]. Do not use metal safety cans , as halogenated solvents can dissociate over time to produce hydrobromic/hydrochloric acids that rapidly corrode metal[8].

Step 3: Labeling and SAA Storage Affix a Hazardous Waste Tag immediately upon the first addition of waste to the container[7]. Store the container upright in a designated Satellite Accumulation Area (SAA) within a ventilated flammable storage cabinet. Always utilize secondary containment (e.g., a Nalgene/polypropylene tub) to capture potential leaks[8],[7].

Systems Visualization

G cluster_hazards Mechanistic Hazards A Hazard Identification Methyl 2-(4-bromo-3-methylphenyl)acetate B Dermal Penetration Risk (Lipophilic Bromo-Aromatic) A->B C Inhalation Risk (STOT SE 3 - Volatile Ester) A->C D Glove Selection Matrix B->D G Engineering Controls: Certified Fume Hood C->G E Incidental Contact (Neat): 8-mil Nitrile D->E F Extended Contact (Solvent): Viton / Silver Shield D->F H Operational Execution E->H F->H G->H I Waste Segregation H->I J Halogenated Waste Stream (EPA RCRA Compliant) I->J K Non-Halogenated Stream (DO NOT MIX) I->K Avoid

Workflow mapping hazard identification to PPE selection and EPA-compliant waste segregation.

References

  • NextSDS. "methyl 2-(4-bromo-3-methylphenyl)acetate — Chemical Substance Information".[Link]

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